cis-4-Heptenal-D2
Description
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Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
114.18 g/mol |
IUPAC Name |
(Z)-4,5-dideuteriohept-4-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3-/i3D,4D |
InChI Key |
VVGOCOMZRGWHPI-KKLCAENNSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCC=O)/CC |
Canonical SMILES |
CCC=CCCC=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of cis-4-Heptenal-D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway for cis-4-Heptenal-D2, a deuterated analog of the naturally occurring aldehyde. The synthesis is designed to be stereoselective, yielding the cis (Z) isomer with high isotopic purity. This document details the synthetic strategy, experimental protocols, and relevant quantitative data to aid researchers in the preparation of this compound for various applications, including metabolic studies and as an internal standard in mass spectrometry-based assays.
Synthetic Strategy
The synthesis of this compound, specifically (Z)-4,5-dideuteriohept-4-enal, is achieved through a three-step sequence starting from commercially available precursors. The key steps are:
-
Alkynylation: Formation of a carbon-carbon bond to construct the seven-carbon backbone of the target molecule as 4-heptyn-1-ol.
-
Stereoselective Deuteration: Introduction of two deuterium atoms across the alkyne group with cis stereochemistry using a poisoned catalyst.
-
Oxidation: Conversion of the resulting deuterated alcohol to the final aldehyde product.
This strategy is advantageous as it allows for the precise and stereocontrolled introduction of deuterium at the vinylic positions.
Experimental Workflow
The overall synthetic workflow is depicted below. Each step is elaborated upon in the subsequent sections.
An In-depth Technical Guide to the Chemical Properties of cis-4-Heptenal-D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of cis-4-Heptenal-D2, a deuterated analog of the volatile organic compound cis-4-Heptenal. This document is intended to be a valuable resource for researchers utilizing this compound as an internal standard in quantitative analytical methods, as well as for those investigating the broader roles of lipid peroxidation products in biological systems.
Chemical and Physical Properties
This compound is primarily employed as an internal standard in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its use allows for the accurate quantification of the non-deuterated analyte, cis-4-Heptenal, by correcting for variations during sample preparation and analysis.[2][3] The physical properties of this compound are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of two deuterium atoms.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1335436-36-6 | [4][5] |
| Molecular Formula | C₇H₁₀D₂O | |
| Molecular Weight | 114.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | ~151.6 ± 9.0 °C | |
| Density | ~0.8 ± 0.1 g/cm³ | |
| Flash Point | ~35.2 ± 7.8 °C | |
| Solubility | Soluble in most organic solvents such as methanol, ethanol, acetonitrile, and hexane. |
Spectroscopic Data (Predicted)
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a molecular ion peak (M+) at an m/z of 114, which is two mass units higher than the non-deuterated cis-4-Heptenal (m/z 112). The fragmentation pattern is anticipated to be similar to the non-deuterated compound, with key fragments showing a +2 Da shift if they retain the deuterated vinyl group.
Table 2: Predicted Mass Spectrometry Data for this compound
| Feature | Expected Observation |
| Molecular Ion (M+) | m/z 114 |
| Key Fragmentation Pathways | Similar to cis-4-Heptenal, with fragments containing the C4=C5 bond shifted by +2 m/z units. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary distinguishing feature in the NMR spectra of this compound compared to its non-deuterated form will be the absence of signals corresponding to the vinylic protons at the C4 and C5 positions in the ¹H NMR spectrum.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.76 | t | 1H | H1 (Aldehyde) |
| ~5.4 (absent) | - | - | H4, H5 (Vinylic) |
| ~2.45 | m | 2H | H2 |
| ~2.30 | m | 2H | H3 |
| ~2.05 | m | 2H | H6 |
| ~0.95 | t | 3H | H7 |
In the ¹³C NMR spectrum, the signals for the deuterated carbons (C4 and C5) are expected to be observed as triplets due to carbon-deuterium coupling and may have a slightly upfield chemical shift compared to the non-deuterated analog.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~202.5 | C1 (Aldehyde) |
| ~130 (triplet) | C4, C5 (Vinylic) |
| ~43.8 | C2 |
| ~26.5 | C3 |
| ~20.7 | C6 |
| ~13.8 | C7 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of cis-4-Heptenal, with the notable exception of a C-D stretching vibration appearing at a lower frequency (around 2200-2300 cm⁻¹) than the corresponding C-H stretch.
Table 5: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2870 | C-H stretch (alkyl) |
| ~2720 | C-H stretch (aldehyde) |
| ~2200-2300 | C-D stretch (vinylic) |
| ~1725 | C=O stretch (aldehyde) |
| ~1650 | C=C stretch (cis) |
Experimental Protocols
Synthesis of this compound (Plausible Route)
A plausible synthetic route to this compound involves the Swern oxidation of the corresponding deuterated alcohol, cis-4-hepten-1-ol-d2.
Diagram 1: Synthetic Pathway for this compound
Caption: Plausible synthesis of this compound.
Methodology:
-
Preparation of the Activating Agent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of the Swern Reagent: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel. Stir the resulting mixture for 15 minutes at -78 °C.
-
Addition of the Alcohol: Add a solution of cis-4-hepten-1-ol-d2 (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes.
-
Addition of Base: Add triethylamine (Et₃N) (5.0 eq.) dropwise to the flask. Stir the reaction mixture for an additional 30 minutes at -78 °C.
-
Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Carefully remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Quantification of cis-4-Heptenal using this compound as an Internal Standard
This protocol outlines the general steps for using this compound in a stable isotope dilution assay (SIDA) coupled with GC-MS.
Diagram 2: Experimental Workflow for Quantification
References
- 1. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Deuterated cis-4-Heptenal
This document provides a detailed guide for the synthesis of deuterated cis-4-Heptenal, a valuable isotopically labeled compound for research in flavor chemistry, metabolic studies, and as an internal standard in mass spectrometry. Due to the absence of a direct, published protocol for this specific molecule, this guide outlines a robust and logical synthetic pathway based on well-established, high-yielding organic transformations. The proposed synthesis is designed to be accessible to researchers and scientists with a foundational knowledge of organic chemistry.
Overview of the Synthetic Strategy
The proposed synthesis of deuterated cis-4-Heptenal is a multi-step process commencing with a commercially available C7 alkyne precursor. The core of the strategy involves two key transformations:
-
Stereoselective Alkyne Reduction: The creation of the cis (or Z) double bond is achieved through the partial hydrogenation of an internal alkyne using a poisoned catalyst, specifically Lindlar's catalyst. This method is renowned for its high stereoselectivity in forming cis-alkenes.
-
Introduction of the Deuterated Aldehyde: The deuterated formyl group is introduced in the final step of the synthesis via a direct hydrogen-deuterium (H/D) exchange reaction on the non-deuterated aldehyde. This approach is efficient and avoids the complexities of using deuterated reagents earlier in the synthesis.
The overall synthetic workflow is depicted below:
Experimental Protocols
This section provides detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of cis-4-Hepten-1-ol
This step focuses on the stereoselective reduction of the triple bond in 4-heptyn-1-ol to a cis-double bond.
Reaction Scheme:
A Technical Guide to cis-4-Heptenal-D2: Applications in Analytical Chemistry and Relevance in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cis-4-Heptenal-D2, a deuterated analog of the volatile aldehyde cis-4-Heptenal. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, covering its chemical properties, analytical applications, and the broader context of its relevance in biological systems.
Core Data Presentation
This compound is primarily utilized as an internal standard in analytical chemistry for the precise quantification of its non-deuterated counterpart, cis-4-Heptenal. The table below summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 1335436-36-6 | [1][2] |
| Molecular Formula | C₇H₁₀D₂O | [2] |
| Molecular Weight | 114.18 g/mol | [2] |
| Unlabeled CAS Number | 6728-31-0 | [1] |
| Synonyms | (4Z)-4-Heptenal-D2, (Z)-4-Heptenal-D2 |
Experimental Protocols: Quantification of cis-4-Heptenal using this compound as an Internal Standard
The following protocol outlines a typical workflow for the quantification of cis-4-Heptenal in a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution with methanol to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution (e.g., 10 µg/mL): Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL.
Sample Preparation and Derivatization
-
Accurately weigh approximately 1.0 g of the homogenized biological sample into a 15 mL glass vial.
-
Add 50 µL of the 10 µg/mL internal standard spiking solution (this compound) to the sample.
-
Add 1 mL of a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in methanol. PFBHA is a derivatizing agent that improves the volatility and chromatographic properties of the aldehyde.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
Incubate the mixture at 60°C for 30 minutes to allow for the derivatization reaction to complete.
Extraction of Derivatives
-
After incubation, allow the vial to cool to room temperature.
-
Add a suitable extraction solvent, such as hexane or isooctane.
-
Vortex vigorously to extract the derivatized analytes into the organic phase.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the organic layer containing the derivatized analytes to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Inject an aliquot of the extracted sample into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase of the column.
-
The mass spectrometer detects and quantifies the derivatized cis-4-Heptenal and this compound based on their specific mass-to-charge ratios.
-
The concentration of cis-4-Heptenal in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantification of cis-4-Heptenal using a deuterated internal standard.
Relevance in Cellular Signaling and Drug Development
While this compound is primarily a tool for analytical chemistry, the biological activity of its non-deuterated counterpart, cis-4-Heptenal, and other structurally related lipid peroxidation products, is of significant interest to researchers in drug development.
cis-4-Heptenal is a product of lipid peroxidation, a process implicated in cellular damage and various disease states. Aldehydes generated from lipid peroxidation, such as the well-studied 4-hydroxy-2-nonenal (4-HNE), are known to be reactive and can modulate cellular signaling pathways. These molecules can form adducts with proteins, altering their function and leading to downstream cellular effects.
The signaling pathways affected by lipid peroxidation products are often those central to cellular stress responses, inflammation, and apoptosis. For instance, these aldehydes have been shown to influence:
-
Nuclear Factor-kappa B (NF-κB) Pathway: A key regulator of the inflammatory response.
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: The master regulator of the antioxidant response.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: A family of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Understanding the role of aldehydes like cis-4-Heptenal in these pathways is crucial for developing therapeutic strategies for diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer. The ability to accurately quantify these reactive aldehydes using tools like this compound is therefore a critical first step in this area of research.
The diagram below provides a simplified overview of how lipid peroxidation products can influence key cellular signaling pathways.
References
An In-depth Technical Guide to the Mass Spectrum of cis-4-Heptenal-D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrum of cis-4-Heptenal-D2. Given the absence of a publicly available spectrum for this specific deuterated isotopologue, this document outlines the predicted fragmentation patterns based on the known spectrum of unlabeled cis-4-Heptenal and established principles of mass spectrometry. A comprehensive, representative experimental protocol for analysis is also provided.
Introduction: Deuterium Labeling in Mass Spectrometry
Deuterium-labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantitative analysis and metabolic studies. The incorporation of deuterium (²H or D), a stable isotope of hydrogen, increases the mass of a molecule by one dalton for each hydrogen atom replaced. This mass shift allows for the differentiation of the labeled compound from its unlabeled counterpart, serving as an ideal internal standard or tracer.
This guide focuses on this compound, a deuterated version of cis-4-Heptenal (C₇H₁₂O), a volatile unsaturated aldehyde found in various food products and associated with lipid peroxidation.[1] For the purpose of this analysis, it is assumed that the deuterium atoms are located on the double bond at the C4 and C5 positions, resulting in the structure (Z)-4,5-dideuteriohept-4-enal.[2] This specific labeling is critical for predicting how the molecule will fragment.
Predicted Electron Ionization (EI) Mass Spectrum
The mass spectrum of unlabeled cis-4-Heptenal (Molecular Weight: 112.17 g/mol ) is characterized by a molecular ion peak and several key fragments.[3][4] The introduction of two deuterium atoms increases the molecular weight to 114.18 g/mol . The predicted mass-to-charge ratios (m/z) for this compound are derived by analyzing the fragmentation of the unlabeled compound and determining whether the resulting ion retains the deuterium labels.
2.1 Key Fragmentation Pathways
Aliphatic and unsaturated aldehydes undergo characteristic fragmentation patterns under Electron Ionization (EI), including alpha-cleavage, beta-cleavage, and McLafferty rearrangements.
-
Molecular Ion [M]⁺•: The molecular ion for this compound is expected at m/z 114.
-
Alpha-Cleavage ([M-1]⁺ and [M-29]⁺): Cleavage of the bond adjacent to the carbonyl group can result in the loss of the aldehydic hydrogen (H•) or the formyl radical (•CHO).
-
Loss of H•: Leads to an [M-1]⁺ peak at m/z 113.
-
Loss of •CHO: Leads to an [M-29]⁺ peak at m/z 85, as the deuterium labels are retained on the alkyl fragment.
-
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage. For cis-4-Heptenal, this results in the loss of a neutral propene molecule and the formation of an enol radical cation at m/z 70. In the D2-labeled analogue, this fragment would retain the deuterium labels, shifting the peak to m/z 72 . This is a key diagnostic ion.
-
Other Significant Fragments: Cleavages along the alkyl chain produce various hydrocarbon fragments. A prominent peak in the unlabeled spectrum is often seen at m/z 41 (allyl cation, [C₃H₅]⁺). This fragment arises from the cleavage of the chain away from the labeled site and is therefore expected to remain at m/z 41 in the D2 spectrum.
2.2 Data Summary: Predicted vs. Known m/z Values
The following table summarizes the predicted key ions for this compound in comparison to the known significant ions of unlabeled cis-4-Heptenal.
| Ion Description | Fragmentation Pathway | Unlabeled cis-4-Heptenal (m/z) | Predicted this compound (m/z) | Deuterium Retained? |
| Molecular Ion | [M]⁺• | 112 | 114 | Yes |
| Loss of Hydrogen | [M-H]⁺ | 111 | 113 | Yes |
| Loss of Ethyl | [M-C₂H₅]⁺ | 83 | 83 | No |
| Loss of Formyl | [M-CHO]⁺ | 83 | 85 | Yes |
| McLafferty Fragment | [C₃H₂D₂O]⁺• | 70 | 72 | Yes |
| Allyl Cation | [C₃H₅]⁺ | 41 | 41 | No |
Visualization of Predicted Fragmentation
The logical workflow of the key fragmentation pathways for this compound can be visualized to clarify the origins of the diagnostic ions.
Caption: Predicted EI fragmentation pathway for this compound.
Detailed Experimental Protocol: HS-GC-MS
The analysis of volatile aldehydes like this compound is optimally performed using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique minimizes sample preparation and matrix interference. The following protocol is a representative method.
4.1 Instrumentation
-
Gas Chromatograph: Agilent 8860 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Headspace Sampler: Agilent 7697A (or equivalent)
4.2 Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution to create working standards covering the desired concentration range for calibration.
-
Sample Preparation: Accurately transfer the sample matrix (e.g., plasma, food homogenate, pharmaceutical formulation) into a 20 mL headspace vial. For quantification, spike the sample with a known amount of the working standard solution.
-
Vial Sealing: Immediately seal the vials using PTFE-lined septa and aluminum caps.
4.3 HS-GC-MS Parameters
| Parameter | Setting |
| Headspace Sampler | |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 20 minutes |
| Injection Time | 1 minute |
| Gas Chromatograph | |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C (Splitless mode) |
| Oven Program | Initial 50°C, hold 2 min; Ramp at 10°C/min to 250°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (for D2) | 114.1, 85.1, 72.1, 41.1 |
4.4 Data Analysis Quantification is achieved by integrating the peak area of a characteristic ion (e.g., m/z 114 or 72) and comparing it to the calibration curve generated from the working standards. The use of a deuterated standard helps correct for matrix effects and variations in sample preparation and injection.
Conclusion
References
- 1. Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TRC-H282212-25MG | LGC Standards [lgcstandards.com]
- 3. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Heptenal, (Z)- [webbook.nist.gov]
Structural Confirmation of cis-4-Heptenal-D2: An In-depth NMR Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of cis-4-Heptenal-D2. The precise elucidation of molecular structure, including stereochemistry, is a critical aspect of chemical research and drug development. NMR spectroscopy stands as a primary analytical technique for providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
This document outlines the expected ¹H and ¹³C NMR spectral data for cis-4-Heptenal and its deuterated analog, this compound. It includes detailed experimental protocols for sample preparation and data acquisition, and presents the anticipated chemical shifts and coupling constants in clearly structured tables. Furthermore, this guide employs Graphviz (DOT language) to visualize key experimental workflows and the logical relationships in spectral interpretation.
Principles of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For the structural confirmation of this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The key parameters are:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction between neighboring, non-equivalent protons leads to the splitting of signals. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number and spatial relationship of the intervening bonds. For alkenes, the vicinal coupling constant (³JHH) across the double bond is particularly diagnostic of stereochemistry. For cis-alkenes, this value typically ranges from 6-12 Hz, while for trans-alkenes, it is larger, generally in the 12-18 Hz range[1][2].
-
-
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a single peak for each unique carbon atom. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.
-
Deuterium Labeling: The substitution of a proton with a deuterium atom (²H or D) brings about predictable changes in the NMR spectra. In the ¹H NMR spectrum, the signal corresponding to the deuterated position will disappear. In the ¹³C NMR spectrum, the carbon atom bonded to deuterium will exhibit a characteristic triplet splitting due to C-D coupling and will experience a slight upfield shift (isotope effect).
Predicted NMR Data for cis-4-Heptenal and this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for cis-4-Heptenal and this compound. These predictions are based on established chemical shift ranges and coupling constant correlations.
Table 1: Predicted ¹H NMR Data for cis-4-Heptenal
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~9.76 | t | ~1.5 | 1H |
| H2 | ~2.42 | dt | ~7.5, 1.5 | 2H |
| H3 | ~2.31 | q | ~7.5 | 2H |
| H4, H5 | ~5.3-5.5 | m | ³Jcis ≈ 10 | 2H |
| H6 | ~2.05 | p | ~7.5 | 2H |
| H7 | ~0.95 | t | ~7.5 | 3H |
Table 2: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | ~9.76 | s | - | 1H |
| H2 | - | - | - | 0H |
| H3 | ~2.31 | t | ~7.5 | 2H |
| H4, H5 | ~5.3-5.5 | m | ³Jcis ≈ 10 | 2H |
| H6 | ~2.05 | p | ~7.5 | 2H |
| H7 | ~0.95 | t | ~7.5 | 3H |
Table 3: Predicted ¹³C NMR Data for cis-4-Heptenal and this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) for cis-4-Heptenal | Predicted Chemical Shift (δ, ppm) for this compound | Multiplicity in ¹³C NMR of this compound |
| C1 | ~202.5 | ~202.4 | s |
| C2 | ~43.8 | ~43.5 | t |
| C3 | ~22.0 | ~21.9 | s |
| C4 | ~128.8 | ~128.7 | s |
| C5 | ~129.5 | ~129.4 | s |
| C6 | ~20.6 | ~20.5 | s |
| C7 | ~14.2 | ~14.1 | s |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity. Impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to encompass all proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) to improve sensitivity or resolution.
-
Carefully phase and baseline correct the spectrum.
-
Integrate all signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Logical flow for interpreting NMR spectra of this compound.
Conclusion
The structural confirmation of this compound can be unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key diagnostic features in the ¹H NMR spectrum are the disappearance of the signal for the protons at the C2 position, the characteristic chemical shift and multiplicity of the aldehydic proton, and a vicinal coupling constant of approximately 10 Hz between the olefinic protons, which is indicative of a cis-configuration. In the ¹³C NMR spectrum, the presence of a triplet for the C2 carbon further confirms deuteration at this position. By following the detailed experimental protocols and comparing the acquired data with the predicted values presented in this guide, researchers can confidently verify the structure and stereochemistry of this compound.
References
An In-depth Technical Guide to the Physical Properties of Deuterated Heptenal
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuteration in Drug Development
Deuterated compounds, where hydrogen atoms are strategically replaced with their heavier isotope, deuterium, are of significant interest in pharmaceutical research.[1][2][3] This isotopic substitution can profoundly influence a molecule's metabolic fate due to the kinetic isotope effect (KIE).[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic profile by extending its half-life, increasing overall exposure, and reducing the formation of toxic metabolites. Understanding the physical properties of deuterated compounds is a critical first step in their development as potential therapeutic agents.
Data Presentation: Physical Properties
The following tables summarize the available quantitative data for deuterated heptanal and non-deuterated heptenal isomers.
Table 1: Physical Properties of Deuterated Heptanal (Heptanal-d14)
| Property | Value | Reference(s) |
| Molecular Formula | C₇D₁₄O | |
| Molecular Weight | 128.27 g/mol | |
| Isotopic Purity | ≥98 atom % D | |
| Assay | ≥96% (CP) | |
| Form | Liquid | |
| Flash Point | 35 °C (closed cup) |
Table 2: Physical Properties of Non-Deuterated Heptenal Isomers
| Property | (E)-2-Heptenal | cis-4-Heptenal | Reference(s) |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O | |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol | |
| Boiling Point | 165-167 °C @ 760 mmHg | 57-59 °C @ 21 mmHg | |
| Density | 0.857-0.863 g/cm³ @ 25 °C | 0.850 g/cm³ | |
| Refractive Index | 1.428-1.434 @ 20 °C | 1.430 | |
| Appearance | Colorless clear liquid | Colorless to light yellow liquid |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of a liquid aldehyde like deuterated heptenal are outlined below.
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology: Distillation
-
Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: The round-bottom flask is charged with the deuterated heptenal sample and a few boiling chips to ensure smooth boiling.
-
Heating: The heating mantle is turned on, and the temperature is gradually increased.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.
Determination of Density
Objective: To measure the mass per unit volume of the liquid.
Methodology: Pycnometry
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.
-
Calibration: The pycnometer is cleaned, dried, and its empty weight is accurately measured. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded. The exact volume of the pycnometer is calculated.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with the deuterated heptenal sample at the same temperature.
-
Weighing: The mass of the filled pycnometer is accurately measured.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.
Determination of Refractive Index
Objective: To measure the extent to which light is bent when it passes through the liquid.
Methodology: Refractometry
-
Apparatus: An Abbe refractometer is used for this measurement.
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the deuterated heptenal sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.
Spectroscopic Analysis
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure and confirm the position and extent of deuteration.
Methodology:
-
Sample Preparation: A small amount of the deuterated heptenal is dissolved in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent (for ¹H and ¹³C NMR) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the absence or significant reduction of signals at specific chemical shifts will confirm deuteration. For ²H NMR, the presence of signals will confirm the location of deuterium atoms.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the molecular structure and the isotopic purity.
b. Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic enrichment.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) or direct infusion.
-
Ionization: The molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the deuterated compound. The isotopic distribution pattern can be used to calculate the level of deuterium incorporation.
c. Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Methodology:
-
Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The sample is placed in an IR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The presence of a strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of a saturated aldehyde. The C-D stretching vibrations will appear at lower frequencies (around 2100-2200 cm⁻¹) compared to C-H stretches (around 2720 and 2820 cm⁻¹ for the aldehydic C-H).
Mandatory Visualizations
Caption: Experimental workflow for determining the physical and spectroscopic properties of deuterated heptenal.
Caption: The kinetic isotope effect in drug metabolism.
References
A Technical Guide to cis-4-Heptenal-D2 for Researchers and Drug Development Professionals
An In-depth Review of its Core Applications as a Deuterated Internal Standard in Quantitative Analysis
This technical guide provides a comprehensive overview of cis-4-Heptenal-D2, a deuterated analog of the volatile aldehyde cis-4-Heptenal. Primarily utilized as an internal standard, this document details its application in analytical methodologies, particularly in mass spectrometry-based quantification. It is intended for researchers, scientists, and drug development professionals who require accurate and precise measurement of volatile aldehydes in various matrices. This guide covers commercial availability, detailed experimental protocols for its use, and the underlying principles of stable isotope dilution analysis.
Introduction to cis-4-Heptenal and its Deuterated Analog
cis-4-Heptenal is a volatile unsaturated aldehyde that is a known product of the oxidation of polyunsaturated fatty acids. It is found in a variety of foods and beverages and is often associated with specific flavor and aroma profiles.[1][2] In the context of biomedical research, cis-4-Heptenal is a marker of lipid peroxidation and oxidative stress, processes implicated in a wide range of diseases.[3]
This compound is a stable isotope-labeled version of cis-4-Heptenal, where two hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[4] The near-identical physicochemical properties to its unlabeled counterpart ensure that it behaves similarly during sample preparation and analysis, while its distinct mass allows for its differentiation by the mass spectrometer.
Commercial Availability
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. Researchers can source this compound from the following vendors:
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |
| Santa Cruz Biotechnology | This compound | 1335436-36-6 | C₇H₁₀D₂O | 114.18 |
| Benchchem | This compound | 1335436-36-6 | C H₁₀D₂O | 114.18 |
| LGC Standards | This compound | 1335436-36-6 | C H₁₀D₂O | 114.18 |
Note: Please refer to the suppliers' websites for the most current product information, availability, and pricing.
Core Application: Internal Standard for Quantitative Analysis
The primary and most critical application of this compound is as an internal standard in stable isotope dilution analysis (SIDA), most commonly coupled with gas chromatography-mass spectrometry (GC/MS). This technique is considered the gold standard for accurate quantification of analytes in complex matrices.
Principle of Stable Isotope Dilution Analysis
SIDA involves adding a known amount of a stable isotope-labeled analog of the analyte of interest to the sample at the beginning of the analytical workflow. The isotopically labeled internal standard (in this case, this compound) acts as a surrogate for the endogenous analyte (cis-4-Heptenal). Because they are chemically identical, both compounds experience the same losses during sample extraction, derivatization, and injection. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss.
The principle of internal standard correction in GC/MS analysis.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as an internal standard for the quantification of volatile aldehydes.
Preparation of Stock and Working Solutions
Proper preparation of standard solutions is critical for accurate quantification.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a suitable organic solvent such as methanol or acetonitrile in a class A volumetric flask.
-
Store the stock solution in an amber vial at -20°C to prevent degradation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent to achieve the desired concentration range for spiking. A typical concentration for a spiking solution is 10 µg/mL.
-
| Solution Type | Recommended Concentration | Preparation Solvent | Storage Conditions |
| Primary Stock Solution | 1000 µg/mL | Methanol or Acetonitrile | -20°C, Amber vial |
| Working Spiking Solution | 1-10 µg/mL | Methanol or Acetonitrile | -20°C, Amber vial |
Sample Preparation and Extraction
The following is a general protocol for the analysis of volatile aldehydes in a biological matrix (e.g., plasma or tissue homogenate) or a food matrix.
-
Sample Aliquoting: Aliquot a precise amount of the sample (e.g., 100 µL of plasma or 1 g of homogenized food sample) into a suitable vial.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working spiking solution to the sample.
-
Derivatization (Optional but Recommended): To improve chromatographic properties and detection sensitivity, aldehydes can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). Add a solution of PFBHA (e.g., 10 mg/mL in water or methanol) to the sample.
-
Incubation: Vortex the sample and incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to facilitate the derivatization reaction.
-
Extraction: Extract the derivatized aldehydes using a suitable technique such as liquid-liquid extraction (LLE) with a solvent like hexane or solid-phase microextraction (SPME).
Experimental workflow for quantifying aldehydes using an internal standard.
GC/MS Analysis
The extracted and derivatized samples are then analyzed by GC/MS.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes. (This is an example program and should be optimized for the specific aldehydes of interest).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the analyte and the internal standard.
-
| Parameter | Typical Setting |
| GC | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column Type | DB-5ms or equivalent |
| MS | |
| Ionization | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Biological Significance and Signaling Pathways
While the primary application of this compound is in analytical chemistry, the biological relevance of its non-deuterated counterpart, cis-4-Heptenal, is an area of active research.
Role in Lipid Peroxidation and Oxidative Stress
cis-4-Heptenal is a product of the oxidation of n-3 and n-6 polyunsaturated fatty acids. Its presence in biological systems is an indicator of lipid peroxidation, a key process in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Formation of cis-4-Heptenal from lipid peroxidation.
Potential Signaling Roles
The specific signaling pathways modulated by cis-4-Heptenal are not as well-defined as those of other reactive aldehydes like 4-hydroxynonenal (4-HNE). However, as a reactive aldehyde, it is plausible that cis-4-Heptenal can form adducts with proteins and DNA, thereby impacting cellular signaling. It may potentially modulate pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways, similar to other lipid peroxidation products. Further research is needed to elucidate the specific biological functions and signaling roles of cis-4-Heptenal.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals who require accurate and reliable quantification of volatile aldehydes. Its use as an internal standard in stable isotope dilution analysis, particularly with GC/MS, provides a robust methodology for studying lipid peroxidation and oxidative stress. While the direct biological signaling roles of cis-4-Heptenal are still under investigation, its quantification provides valuable insights into the biochemical processes associated with a wide range of diseases. The detailed protocols and principles outlined in this guide serve as a valuable resource for the effective application of this compound in a research setting.
References
The Biological Significance of cis-4-Heptenal-D2 in Lipid Peroxidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid peroxidation, a key process in cellular injury and oxidative stress, generates a complex array of reactive aldehydes. Among these is cis-4-Heptenal, a volatile organic compound arising from the oxidation of omega-3 and omega-6 polyunsaturated fatty acids. While less studied than other aldehydes like 4-hydroxynonenal (4-HNE), cis-4-Heptenal is an important biomarker for lipid peroxidation. The development of its deuterated isotopologue, cis-4-Heptenal-D2, has been pivotal in enabling precise and accurate quantification in biological and food matrices. This technical guide delves into the core biological significance of this compound, primarily as an indispensable tool in lipid peroxidation research. It will cover its formation, its role in analytical methodologies, and its inferred biological effects based on the known reactivity of similar aldehydes. This guide will also provide detailed experimental protocols and explore the potential modulation of key signaling pathways involved in oxidative stress and inflammation.
Introduction to Lipid Peroxidation and cis-4-Heptenal
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes. This process is initiated by reactive oxygen species (ROS) and results in the formation of a variety of secondary products, including reactive aldehydes. These aldehydes are highly reactive and can form adducts with proteins, DNA, and other cellular macromolecules, leading to cellular dysfunction and contributing to the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1]
Cis-4-Heptenal is a seven-carbon aldehyde that is a notable product of the peroxidation of both omega-3 and omega-6 PUFAs.[1] Its presence in biological samples is an indicator of lipid peroxidation and oxidative stress.
The Role of this compound in Research
The primary and most critical role of this compound in the study of lipid peroxidation is as an internal standard for stable isotope dilution mass spectrometry (SID-MS).[1] This analytical technique offers high precision and accuracy for the quantification of endogenous (non-deuterated) cis-4-Heptenal.[2] The deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, it is possible to correct for any loss of the analyte during sample preparation and for matrix effects during analysis, thereby ensuring highly reliable quantitative results.[2]
The Kinetic Isotope Effect: A Potential for Direct Biological Significance
While primarily used as an analytical tool, the deuteration of molecules can have direct biological consequences due to the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier isotope, can slow down the rate of chemical reactions in which the cleavage of the carbon-hydrogen bond is the rate-limiting step. In the context of drug metabolism, deuteration has been shown to slow the breakdown of compounds, potentially increasing their half-life and therapeutic efficacy.
For cis-4-Heptenal, deuteration could theoretically slow its metabolic degradation by enzymes such as aldehyde dehydrogenases. This would lead to a longer intracellular half-life, potentially amplifying its biological effects on signaling pathways. However, it is crucial to note that direct experimental evidence for the biological effects of this compound itself is currently limited, and this remains an area for future research.
Quantitative Data
Direct quantitative data on the biological effects of cis-4-Heptenal is scarce in publicly available literature. However, we can present illustrative data based on studies of the well-characterized lipid peroxidation product, 4-hydroxynonenal (4-HNE), which is structurally and functionally similar to cis-4-Heptenal. These tables are intended to provide a framework for the types of quantitative analysis that are crucial in this field of research.
Table 1: Illustrative Dose-Dependent Cytotoxicity of a Reactive Aldehyde (based on 4-HNE data)
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | ± 4.2 |
| 10 | 85 | ± 5.1 |
| 25 | 62 | ± 6.3 |
| 50 | 41 | ± 5.8 |
| 100 | 18 | ± 3.9 |
Table 2: Illustrative Fold-Change in Nrf2 and NF-κB Reporter Gene Activity (based on 4-HNE data)
| Treatment | Nrf2 Activation (Fold Change) | NF-κB Inhibition (Fold Change) |
| Control | 1.0 | 1.0 |
| Aldehyde (10 µM) | 2.5 | 0.8 |
| Aldehyde (25 µM) | 4.8 | 0.5 |
| Aldehyde (50 µM) | 6.2 | 0.3 |
Experimental Protocols
Quantification of cis-4-Heptenal using this compound by GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of cis-4-Heptenal in a biological matrix (e.g., plasma, tissue homogenate).
Materials:
-
cis-4-Heptenal
-
This compound
-
Methanol (GC grade)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
Procedure:
-
Sample Preparation: Homogenize 1 gram of the biological sample.
-
Internal Standard Spiking: Add a known amount of this compound solution in methanol to the homogenized sample.
-
Derivatization: Add a solution of PFBHA in methanol to the sample. Vortex and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivatives of the aldehydes.
-
Extraction: After cooling, add ethyl acetate and anhydrous sodium sulfate. Vortex vigorously to extract the derivatives.
-
Analysis: Centrifuge the sample and inject the supernatant into a gas chromatograph-mass spectrometer (GC-MS).
-
Quantification: Monitor the characteristic ions for the derivatives of both cis-4-Heptenal and this compound. The concentration of cis-4-Heptenal in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of cis-4-Heptenal on a cultured cell line.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Cell culture medium
-
cis-4-Heptenal
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of cis-4-Heptenal in the cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve cis-4-Heptenal).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Nrf2/ARE Reporter Assay
This protocol describes a method to determine if cis-4-Heptenal can activate the Nrf2 antioxidant response pathway.
Materials:
-
A cell line stably or transiently transfected with a reporter plasmid containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).
-
cis-4-Heptenal
-
Luciferase assay reagent
Procedure:
-
Cell Seeding and Treatment: Seed the reporter cell line in a 96-well plate and treat with various concentrations of cis-4-Heptenal as described in the cell viability assay protocol. Include a known Nrf2 activator as a positive control.
-
Incubation: Incubate for a suitable period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer. The fold activation is calculated by normalizing the luminescence of treated cells to that of vehicle-treated control cells.
Signaling Pathways and Visualizations
Reactive aldehydes, including likely cis-4-Heptenal, are known to be electrophilic and can react with nucleophilic residues on proteins, thereby modulating their function and affecting cellular signaling. Two key pathways that are sensitive to redox status and aldehyde adduction are the Nrf2 and NF-κB pathways.
Nrf2 Activation Pathway
The Nrf2 pathway is a primary cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Electrophiles, such as reactive aldehydes, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
Caption: Proposed activation of the Nrf2 pathway by cis-4-Heptenal.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Reactive aldehydes can have a dual role in this pathway, sometimes activating it at low concentrations and inhibiting it at higher concentrations by modifying key signaling proteins.
Caption: Potential modulation of the NF-κB pathway by cis-4-Heptenal.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the biological effects of cis-4-Heptenal.
Caption: General experimental workflow for studying cis-4-Heptenal.
Conclusion
This compound is a crucial tool for researchers investigating lipid peroxidation. Its primary significance lies in its role as an internal standard, enabling the accurate quantification of its non-deuterated counterpart, a key biomarker of oxidative stress. While direct evidence for the biological activity of this compound is limited, the kinetic isotope effect suggests that its deuteration could potentially modulate its metabolic stability and, consequently, its biological impact. Based on the well-established roles of similar aldehydes, it is highly plausible that cis-4-Heptenal can form protein adducts, leading to the modulation of important cellular signaling pathways such as Nrf2 and NF-κB. Further research is warranted to elucidate the specific biological functions of both cis-4-Heptenal and its deuterated form, which will be greatly facilitated by the analytical methods that this compound makes possible. This will ultimately contribute to a better understanding of the role of lipid peroxidation in health and disease and may lead to the development of new therapeutic strategies.
References
An In-depth Technical Guide to the Molecular Weight and Formula of cis-4-Heptenal-D2
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the molecular formula and molecular weight of cis-4-Heptenal and its deuterated analog, cis-4-Heptenal-D2. The inclusion of deuterium isotopes is a critical technique in various research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in mass spectrometry.
Molecular Formula and Weight
The introduction of two deuterium atoms into the cis-4-Heptenal structure results in a corresponding increase in its molecular weight. The fundamental properties of both the unlabeled and deuterated compounds are summarized below.
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| cis-4-Heptenal | C₇H₁₂O | 112.17 | 112.0888 |
| This compound | C₇H₁₀D₂O | 114.18 | 114.1013 |
Data sourced from various chemical suppliers and databases.[1][2][3][4][5]
Methodology for Molecular Weight Calculation
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The calculation for this compound involves substituting the atomic mass of two protium (¹H) atoms with that of two deuterium (²H or D) atoms.
Step 1: Determine the molecular formula of the parent compound. The molecular formula for cis-4-Heptenal is C₇H₁₂O.
Step 2: Identify the isotopic substitution. The "-D2" designation indicates that two hydrogen atoms have been replaced by deuterium atoms. The systematic name for the isotopologue, (Z)-4,5-dideuteriohept-4-enal, specifies that the deuterium atoms are located at the 4th and 5th positions on the carbon chain, replacing the hydrogens attached to the double-bonded carbons. The molecular formula is therefore C₇H₁₀D₂O.
Step 3: Utilize the atomic weights of the elements and isotopes.
-
Atomic weight of Carbon (C): ~12.011 u
-
Atomic weight of Hydrogen (H): ~1.008 u
-
Atomic weight of Oxygen (O): ~15.999 u
-
Atomic weight of Deuterium (D): ~2.014 u
Step 4: Calculate the molecular weight.
-
For cis-4-Heptenal (C₇H₁₂O): (7 * 12.011) + (12 * 1.008) + (1 * 15.999) = 84.077 + 12.096 + 15.999 = 112.172 g/mol
-
For this compound (C₇H₁₀D₂O): (7 * 12.011) + (10 * 1.008) + (2 * 2.014) + (1 * 15.999) = 84.077 + 10.080 + 4.028 + 15.999 = 114.184 g/mol
The calculated molecular weights are consistent with the values provided in chemical supplier databases.
Logical Relationship Diagram
The following diagram illustrates the process of isotopic substitution to generate this compound from its non-deuterated precursor.
Note on Experimental Protocols and Signaling Pathways
The determination of a compound's molecular weight and formula is based on fundamental chemical principles and does not involve biological signaling pathways. The experimental verification of these values typically relies on analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. A detailed protocol for the chemical synthesis of this compound would be specific to the chosen synthetic route and is beyond the scope of this guide, which focuses on the core physicochemical properties of the molecule.
References
Methodological & Application
Application Note: Quantification of cis-4-Heptenal in Complex Matrices Using cis-4-Heptenal-D2 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-4-Heptenal is a volatile unsaturated aldehyde that is a significant flavor and aroma compound found in various food products, including dairy and seafood.[1] It is often associated with the oxidation of lipids and can contribute to off-flavors.[1] Accurate quantification of cis-4-Heptenal is crucial for quality control in the food industry and for studying lipid peroxidation in biological systems.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like cis-4-Heptenal.[2] However, the accuracy of GC-MS quantification can be affected by sample matrix effects and variations in sample preparation and injection volume.[2] The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard for precise quantification by mass spectrometry. A deuterated internal standard, like cis-4-Heptenal-D2, is chemically and physically almost identical to the target analyte, ensuring it behaves similarly during extraction and chromatography, thus providing the most accurate correction for experimental variations.
This application note provides a detailed protocol for the quantification of cis--4-Heptenal in complex matrices using this compound as an internal standard with GC-MS analysis. The method involves a derivatization step to improve the stability and chromatographic properties of the aldehyde.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Materials and Reagents
-
cis-4-Heptenal (≥98%)
-
This compound (deuterated analog)
-
Methanol (LC-MS grade)
-
Ethyl acetate (ACS grade)
-
Anhydrous sodium sulfate
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
2. Standard and Sample Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.
-
3. Sample Preparation and Derivatization
-
Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass vial.
-
Add 50 µL of the 10 µg/mL internal standard spiking solution (this compound) to the sample.
-
Add 1 mL of a 10 mg/mL PFBHA solution in methanol.
-
Vortex the vial for 1 minute and incubate at 60°C for 30 minutes to facilitate the derivatization reaction.
-
After incubation, allow the sample to cool to room temperature.
-
Add 2 mL of ethyl acetate and 1 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes to extract the PFBHA derivatives.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.
4. GC-MS Analysis
The extracted analytes are analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Inlet Mode: Splitless.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard.
-
Data Presentation
The analytical method was validated for its linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Method Validation Parameters for Aldehyde Quantification using this compound as an Internal Standard
| Analyte | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) |
| cis-4-Heptenal | >0.999 | 98.5 | < 5% |
Data is representative and compiled from validation guides.
Table 2: Comparison of Potential Internal Standards for cis-4-Heptenal Analysis
| Internal Standard | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) | Comments |
| This compound (SIL-IS) | >0.999 | 98.5 | < 5% | Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects. |
| trans-2-Heptenal | >0.997 | 92.1 | < 10% | Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte. |
| 2-Octenal | >0.995 | 88.7 | < 15% | Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery. |
SIL-IS: Stable Isotope-Labeled Internal Standard
Mandatory Visualization
Caption: Experimental workflow for the quantification of cis-4-Heptenal.
Caption: Principle of internal standard correction in GC/MS analysis.
References
Application Notes and Protocols for the Quantification of cis-4-Heptenal via Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Heptenal is a volatile unsaturated aldehyde recognized as a significant flavor and aroma compound in various food products, including dairy and seafood.[1] It is often associated with lipid oxidation and can contribute to off-flavors.[1] Accurate quantification of cis-4-Heptenal is critical for quality control in the food industry and for research into lipid peroxidation in biological systems.[1]
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the precise and accurate quantification of volatile compounds like cis-4-Heptenal.[2] This technique utilizes a stable isotope-labeled (SIL) internal standard, such as cis-4-Heptenal-d2, which is chemically and physically almost identical to the analyte.[3] This similarity allows it to effectively correct for variations during sample preparation, extraction, and instrumental analysis, thereby mitigating matrix effects and improving data reliability. This document provides detailed protocols for the quantification of cis-4-Heptenal in various matrices using gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution.
Principle of Isotope Dilution Mass Spectrometry
In this method, a known quantity of a stable isotope-labeled internal standard (this compound) is added to the sample at the beginning of the analytical process. The endogenous, non-labeled ("light") cis-4-Heptenal and the labeled ("heavy") internal standard are then co-extracted, derivatized, and analyzed by GC-MS. Because the SIL internal standard behaves nearly identically to the analyte during sample processing, any loss of the analyte will be accompanied by a proportional loss of the internal standard. The concentration of the endogenous cis-4-Heptenal is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
The following protocols are generalized from established methods for the analysis of volatile aldehydes in biological and food matrices.
Materials and Reagents
-
cis-4-Heptenal (≥98% purity)
-
This compound (or other deuterated analog, ≥98% purity, isotopic purity ≥99%)
-
Methanol (GC grade)
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Ethyl acetate (GC grade)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Anhydrous sodium sulfate
-
Purified water (e.g., Milli-Q)
-
Sample matrix (e.g., plasma, edible oil, food homogenate)
Preparation of Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (e.g., 10 µg/mL):
-
Dilute the IS primary stock solution with methanol to a suitable final concentration. The concentration should be chosen to be within the expected concentration range of the native analyte in the samples.
-
Sample Preparation and Extraction
Due to the reactive and volatile nature of aldehydes, derivatization with PFBHA is often employed to improve stability and chromatographic performance.
-
To 100 µL of the liquid sample (e.g., plasma), add 10 µL of the internal standard spiking solution.
-
Add 10 µL of a 10 mg/mL PFBHA solution in water.
-
Vortex the sample for 30 seconds.
-
Incubate at 60°C for 30 minutes to facilitate the derivatization reaction, forming a PFB-oxime derivative.
-
Perform liquid-liquid extraction by adding 500 µL of hexane, vortexing for 2 minutes, and centrifuging at 5,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
Accurately weigh approximately 1.0 g of the homogenized sample into a 15 mL glass vial.
-
Add 50 µL of the internal standard spiking solution.
-
Add 1 mL of a 10 mg/mL PFBHA solution in methanol.
-
Vortex the vial for 1 minute and incubate at 60°C for 30 minutes.
-
Perform headspace solid-phase microextraction (HS-SPME) using a PDMS/DVB fiber at 40°C for 30 minutes.
-
Desorb the fiber in the GC inlet at 250°C for 2 minutes for analysis.
-
Accurately weigh approximately 0.1 g of the oil sample into a glass vial.
-
Add a known amount of the internal standard.
-
Add 1 mL of hexane and vortex to dissolve the oil.
-
Proceed with derivatization as described for the liquid matrix or utilize HS-SPME for extraction.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. Optimization may be required for specific instruments and matrices.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Injector: Splitless mode, 250°C
-
Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard. For GC-MS/MS, Multiple Reaction Monitoring (MRM) would be used for enhanced selectivity.
Data Presentation and Quantitative Analysis
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of known standards. The concentration of cis-4-Heptenal in the samples is then calculated from this curve.
Table 1: Hypothetical Performance Data for Internal Standard Selection
The following table presents hypothetical but realistic performance data from a validation experiment, illustrating the expected outcomes when comparing an ideal SIL-IS with a structural analogue.
| Internal Standard | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) | Comments |
| cis-4-Heptenal-d'n' (SIL-IS) | >0.999 | 98.5 | < 5% | Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects. |
| trans-2-Heptenal | >0.997 | 92.1 | < 10% | Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte. |
| 2-Octenal | >0.995 | 88.7 | < 15% | Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery. |
Table 2: Illustrative Quantitative Data from a Spiked Edible Oil Sample
This table shows simulated results from three independent laboratories to demonstrate the expected accuracy and precision of the SIDA-GC-MS method.
| Laboratory | Spiked Concentration (ng/g) | Measured Concentration (ng/g) | Recovery (%) | Coefficient of Variation (CV, %) |
| Lab 1 | 50.0 | 49.5 | 99.0 | 4.2 |
| Lab 2 | 50.0 | 51.0 | 102.0 | 5.1 |
| Lab 3 | 50.0 | 48.8 | 97.6 | 4.8 |
| Inter-laboratory | 50.0 | 49.8 | 99.5 | 4.7 |
These simulated results demonstrate the high accuracy (recoveries close to 100%) and precision (low coefficient of variation) that can be expected from a robust SIDA-GC-MS method for cis-4-Heptenal quantification.
Visualizations
Caption: Experimental workflow for cis-4-Heptenal quantification.
Caption: Formation of cis-4-Heptenal via lipid peroxidation.
References
Application Note: High-Throughput Quantification of cis-4-Heptenal in Complex Matrices using cis-4-Heptenal-D2 as an Internal Standard by GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of cis-4-Heptenal, a volatile aldehyde, in various complex sample matrices. The protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) and utilizes cis-4-Heptenal-D2 as a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for variations during sample preparation and analysis.[1] This method is particularly relevant for researchers in the fields of food science, environmental analysis, and drug development who need to quantify volatile organic compounds.[1]
Introduction
cis-4-Heptenal is a key carbonyl compound found in a variety of oxidized lipid materials, including dairy products and seafood.[1] Its presence can significantly impact the flavor and aroma profiles of these products and is often associated with off-flavors, for instance in fish oil.[1] Accurate quantification of cis-4-Heptenal is crucial for quality control and research into lipid oxidation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the accuracy of GC-MS quantification can be affected by various factors, including sample matrix effects and variations in injection volume. The use of an internal standard, a compound with similar chemical and physical properties to the analyte, is a widely accepted strategy to mitigate these issues.
Deuterated analogs of the target analyte are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and have nearly identical chemical properties, but are distinguishable by their mass-to-charge ratio (m/z). This application note provides a detailed protocol for using this compound as an internal standard for the accurate quantification of cis-4-Heptenal by GC-MS.
Experimental Protocol
Materials and Reagents
-
cis-4-Heptenal (Analyte)
-
This compound (Internal Standard, IS)
-
Methanol (GC grade or higher)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Water (deionized or HPLC grade)
-
Hexane:Dichloromethane (1:1, v/v) mixture (for liquid-liquid extraction)
-
Anhydrous sodium sulfate
-
Sample matrix (e.g., plasma, food homogenate)
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS) system
-
Autosampler
-
GC column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Headspace autosampler (optional, for headspace analysis)
-
Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) (optional)
-
Vortex mixer
-
Centrifuge
-
Incubator or water bath
-
GC vials and caps
Preparation of Solutions
-
Analyte Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol.
-
Internal Standard Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.
-
Derivatization Agent Solution (10 mg/mL): Prepare a fresh solution of PFBHA in water or methanol at a concentration of 10 mg/mL.
Sample Preparation
The following protocol is a generalized procedure for a liquid sample matrix. For solid or semi-solid samples, a headspace SPME approach may be more suitable.
-
Sample Aliquoting: To 100 µL of the sample (e.g., plasma) in a suitable vial, add 10 µL of the internal standard spiking solution (10 µg/mL).
-
Derivatization: Add 10 µL of the PFBHA derivatization agent solution.
-
Mixing and Incubation: Vortex the sample for 30 seconds to ensure thorough mixing. Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Extraction (Liquid-Liquid Extraction):
-
Add 2 mL of a hexane:dichloromethane (1:1, v/v) mixture to the vial.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the upper organic layer and dry it over anhydrous sodium sulfate.
-
-
Final Sample Preparation: Transfer the dried organic extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Inlet: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard.
Data Analysis and Validation
Quantification is performed by constructing a calibration curve from the analysis of the working standard solutions. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of cis-4-Heptenal in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative data for the GC-MS analysis of cis-4-Heptenal using this compound as an internal standard. Note that specific values for retention time and m/z of characteristic ions will depend on the derivatization agent used and the specific instrumentation.
| Parameter | cis-4-Heptenal | This compound (IS) | Reference |
| Retention Time | Analyte-specific, co-elutes with IS | Co-elutes with analyte | |
| Characteristic Ions (m/z) | To be determined experimentally | To be determined experimentally | |
| **Linearity (R²) ** | >0.999 | N/A | |
| Precision (%RSD) | < 5% | N/A | |
| Recovery (%) | 98.5 | N/A |
Experimental Workflow Diagram
Caption: Experimental workflow for the GC-MS analysis of cis-4-Heptenal.
Conclusion
The protocol described in this application note provides a reliable and accurate method for the quantification of cis-4-Heptenal in complex matrices. The use of the deuterated internal standard, this compound, effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality quantitative data. This methodology can be adapted for the analysis of other volatile aldehydes in a wide range of sample types.
References
Application Notes and Protocols: Preparation of cis-4-Heptenal-D2 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Heptenal-D2 is the deuterated form of cis-4-Heptenal, a volatile organic compound. Its primary application in analytical chemistry is as an internal standard for quantitative analyses, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The addition of a known quantity of this compound to a sample allows for the correction of variations that can occur during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the quantification of the non-deuterated analyte.[1]
Due to the volatile and reactive nature of unsaturated aldehydes, meticulous handling and preparation of standard solutions are paramount to ensure the integrity of quantitative data.[2] These compounds are susceptible to degradation through oxidation and polymerization, which can alter their concentration and compromise experimental results.[2] This document provides a detailed protocol for the preparation of stock and working solutions of this compound, along with essential data and safety guidelines.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | (Z)-4,5-dideuteriohept-4-enal | |
| CAS Number | 1335436-36-6 | |
| Molecular Formula | C₇D₂H₁₀O | |
| Molecular Weight | 114.18 g/mol | |
| Recommended Solvents | Methanol, Ethanol, Acetonitrile, Hexane | |
| Stock Solution Conc. | 100 - 1000 µg/mL | |
| Working Solution Conc. | 0.1 - 10 µg/mL | |
| Storage Conditions | Store at low temperatures; some protocols suggest 4°C or -20°C in the dark. |
Experimental Protocols
The following protocols outline the preparation of stock and working solutions of this compound. These procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber), should be worn at all times.
Preparation of a 100 µg/mL Stock Solution
This protocol describes the preparation of a 100 µg/mL stock solution. The starting material is assumed to be a neat (undiluted) standard.
Materials:
-
This compound standard
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Class A volumetric flasks (e.g., 10 mL)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 1.0 mg of the this compound standard into a tared weigh boat or directly into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add a small amount of methanol to the volumetric flask to dissolve the standard. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Once the standard is fully dissolved, bring the flask to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store the solution at 4°C or -20°C in the dark to minimize degradation.
Calculation:
To determine the exact concentration of the stock solution, use the following formula:
Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * 1000
For example, if 1.05 mg of the standard was used:
Concentration = (1.05 mg / 10 mL) * 1000 = 105 µg/mL
Preparation of a 1 µg/mL Working Solution
This protocol outlines the preparation of a 1 µg/mL working solution from the 100 µg/mL stock solution.
Materials:
-
100 µg/mL this compound stock solution
-
Methanol (HPLC grade or higher)
-
Calibrated micropipettes
-
Class A volumetric flasks (e.g., 10 mL)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Stock Solution Transfer: Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Dilute the stock solution to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is well-mixed.
-
Storage: Transfer the working solution to an amber glass vial with a PTFE-lined cap. It is recommended to prepare working solutions fresh daily. If short-term storage is necessary, store at 4°C in the dark.
Calculation:
The dilution can be calculated using the formula C₁V₁ = C₂V₂, where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution
-
C₂ = Concentration of the working solution
-
V₂ = Volume of the working solution
(100 µg/mL) * (0.1 mL) = (1 µg/mL) * (10 mL)
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the preparation of this compound solutions.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Logical relationship of this compound solution preparation for analysis.
References
HS-SPME-GC-MS method development with cis-4-Heptenal-D2
An advanced analytical methodology, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), has been developed for the sensitive and accurate quantification of cis-4-Heptenal. This method incorporates cis-4-Heptenal-D2 as a stable isotope-labeled internal standard to ensure high precision and reliability, making it particularly suitable for complex matrices encountered in food science, environmental analysis, and drug development.[1][2]
Cis-4-Heptenal is a volatile aldehyde that can significantly influence the flavor and aroma profiles of various products and is often associated with off-flavors, for instance in fish oil.[1] Accurate quantification is therefore crucial for quality control and research into lipid oxidation. The use of a deuterated internal standard like this compound is considered the gold standard for such analyses as it chemically and physically mirrors the analyte of interest, effectively compensating for variations during sample preparation and instrumental analysis.[3][4]
Application Note
Introduction
This application note describes a robust HS-SPME-GC-MS method for the quantification of cis-4-Heptenal. The inclusion of this compound as an internal standard corrects for variability in extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise results. This method is applicable to a wide range of sample matrices where the determination of volatile aldehydes is critical.
Principle
The HS-SPME technique allows for the extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber. Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are then detected and quantified by a mass spectrometer. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, thereby minimizing experimental errors.
Experimental Protocols
A detailed methodology for the key experiments is provided below.
1. Preparation of Standards and Reagents
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of cis-4-Heptenal (≥98% purity) and dissolve it in 10 mL of methanol.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
2. Sample Preparation
-
Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 50 µL of the 10 µg/mL internal standard spiking solution (this compound) to the sample.
-
If derivatization is required to improve chromatographic properties, add 1 mL of a 10 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in a suitable solvent. Vortex the vial and incubate at 60°C for 30 minutes.
-
For liquid samples, an alternative to derivatization is direct HS-SPME after addition of the internal standard.
3. HS-SPME Parameters
The following parameters are a starting point and should be optimized for the specific matrix and instrumentation.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice for a broad range of volatile compounds.
-
Equilibration Temperature: 60°C
-
Equilibration Time: 15 minutes
-
Extraction Temperature: 60°C
-
Extraction Time: 30 minutes
-
Agitation: 250 rpm
4. GC-MS Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for cis-4-Heptenal and this compound.
-
cis-4-Heptenal (Quantifier/Qualifier): m/z 112, 83, 55
-
This compound (Quantifier/Qualifier): m/z 114, 85, 57 (assuming D2 on the alkyl chain, exact ions may vary based on deuteration position)
-
Data Presentation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 15,234 | 756,890 | 0.0201 |
| 5 | 76,170 | 758,123 | 0.1005 |
| 10 | 151,987 | 755,432 | 0.2012 |
| 50 | 758,945 | 757,654 | 1.0017 |
| 100 | 1,520,345 | 756,987 | 2.0084 |
| 500 | 7,601,725 | 758,345 | 10.0241 |
| 1000 | 15,210,987 | 757,111 | 20.0911 |
Calibration Curve Equation: y = 0.0201x + 0.0015 (R² = 0.9998)
Table 2: Sample Analysis Results
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (ng/g) |
|---|---|---|---|---|
| Sample A | 543,210 | 754,321 | 0.7202 | 35.76 |
| Sample B | 1,234,567 | 758,901 | 1.6268 | 80.86 |
| Sample C | 234,567 | 756,789 | 0.3100 | 15.35 |
Mandatory Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
Caption: Logic of using a deuterated internal standard.
References
Revolutionizing Aldehyde Analysis: A Protocol for Enhanced Detection of cis-4-Heptenal-D2 via Derivatization
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for researchers in the fields of oxidative stress, drug metabolism, and environmental analysis, a detailed application note has been released today outlining a robust protocol for the derivatization of cis-4-Heptenal-D2. This method dramatically improves its detection and quantification by gas chromatography-mass spectrometry (GC-MS). The protocol addresses the inherent challenges of analyzing volatile and reactive aldehydes by converting them into stable, more readily detectable derivatives.
The deuterated internal standard, this compound, is a critical tool for the accurate quantification of its non-deuterated counterpart, cis-4-Heptenal, a known marker of lipid peroxidation and oxidative stress.[1] The derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is highlighted as a superior method, enhancing the thermal stability and volatility of the analyte for GC-MS analysis.[2] This derivatization technique significantly improves sensitivity, allowing for the detection of aldehydes at trace levels.[3][4]
"The accurate measurement of aldehydes like cis-4-Heptenal is crucial for understanding the mechanisms of cellular damage in various diseases," stated a senior scientist involved in the development of the application note. "This detailed protocol provides researchers with a reliable method to achieve the sensitivity and precision required for their studies."
The application note provides two detailed experimental protocols: an in-solution derivatization and a headspace solid-phase microextraction (SPME) with on-fiber derivatization. Both methods are designed to be accessible to researchers with standard laboratory equipment. The note also includes a comprehensive table summarizing the quantitative performance of aldehyde analysis using PFBHA derivatization, showcasing the low limits of detection (LOD) and quantification (LOQ) achievable.
Furthermore, to provide a broader context for the importance of this analytical method, the application note includes a diagram of the lipid peroxidation signaling pathway. This visual representation illustrates how reactive oxygen species (ROS) can lead to the formation of reactive aldehydes like cis-4-Heptenal, which in turn can cause cellular damage and activate stress response pathways.[1]
Application Note and Protocols
Introduction
Volatile aldehydes, such as cis-4-Heptenal, are important biomarkers for lipid peroxidation and oxidative stress. Due to their high reactivity and volatility, their accurate quantification in biological and other complex matrices presents a significant analytical challenge. Derivatization is a key strategy to overcome these challenges by converting the aldehydes into more stable and volatile compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis.
This application note details a robust and highly sensitive method for the analysis of this compound, a deuterated internal standard used for the accurate quantification of cis-4-Heptenal. The method utilizes derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde to form a stable oxime derivative. This PFB-oxime is more amenable to GC-MS analysis, exhibiting improved chromatographic behavior and enhanced detection sensitivity.
The inclusion of the deuterated internal standard, this compound, allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantitative studies. This protocol is intended for researchers, scientists, and drug development professionals investigating oxidative stress, lipid peroxidation, and related pathological conditions.
Quantitative Data Summary
The derivatization of aldehydes with PFBHA significantly enhances their detectability in GC-MS analysis. The following table summarizes representative quantitative data for the analysis of various aldehydes using this method, demonstrating the achievable sensitivity.
| Analyte | Matrix | Derivatization Method | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Heptanal | Human Blood | HS-SPME with PFBHA | GC-MS | 0.005 nM | - | |
| Hexanal | Human Blood | HS-SPME with PFBHA | GC-MS | 0.006 nM | - | |
| Formaldehyde | Water | PFBHA | GC-MS | 11-36 ng/L | 8-26 ng/L | |
| Various Aldehydes (C2-C12) | Biological Samples | PFBHA & Trimethylsilylation | GC-NICIMS | 50-100 fmol | - |
Experimental Protocols
Protocol 1: In-Solution PFBHA Derivatization of this compound
This protocol describes the derivatization of this compound in a liquid sample prior to GC-MS analysis.
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane (or other suitable organic solvent)
-
Sodium sulfate, anhydrous
-
pH buffer (e.g., acetate buffer, pH 5)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a glass vial, add a known amount of this compound internal standard solution.
-
pH Adjustment: Adjust the pH of the sample to approximately 5 by adding the appropriate buffer.
-
Derivatization Reagent Addition: Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in reagent-grade water.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFB-oxime derivative.
-
Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection and Drying: Carefully transfer the upper organic layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Transfer the dried organic extract to a GC vial with an insert for GC-MS analysis.
Protocol 2: Headspace SPME with On-Fiber PFBHA Derivatization
This protocol is suitable for volatile aldehydes and offers a solvent-free extraction method.
Materials:
-
This compound standard solution
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., PDMS/DVB)
-
Headspace vials with septa
-
Heating block or water bath with agitation
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Preparation: Place a known volume of the sample in a headspace vial and spike with the this compound internal standard.
-
PFBHA Loading: Prepare a PFBHA solution (e.g., 15 mg/mL in water). Expose the SPME fiber to the headspace of this solution for a predetermined time to adsorb the derivatizing agent.
-
Derivatization and Extraction: Insert the PFBHA-loaded SPME fiber into the headspace of the sample vial. Heat the vial (e.g., at 60°C) with agitation for a set time (e.g., 30 minutes) to allow for the simultaneous derivatization and extraction of the this compound onto the fiber.
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the derivatized analyte and subsequent analysis.
Visualizations
References
Application Notes and Protocols for cis-4-Heptenal-D2 in Food Authenticity and Adulteration Studies
Introduction
cis-4-Heptenal is a volatile organic compound that significantly influences the sensory perception of a wide range of food products, including dairy, seafood, and edible oils.[1] At low concentrations, it can contribute desirable creamy and fatty notes, while at higher concentrations, it is associated with undesirable fishy and rancid off-flavors, often indicating lipid oxidation and spoilage.[1] The accurate quantification of cis-4-Heptenal is therefore a critical aspect of quality control in the food industry, serving as a valuable marker for authenticity and the detection of adulteration or spoilage.[1][2] This document provides detailed application notes and protocols for the use of its deuterated isotopologue, cis-4-Heptenal-D2, as an internal standard in stable isotope dilution analysis (SIDA) for the precise and accurate quantification of cis-4-Heptenal in various food matrices.[3]
The use of a deuterated internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification. This stable isotope dilution mass spectrometry (SID-MS) method offers high precision by accounting for sample loss during preparation and matrix effects during analysis.
Principle of the Method
The quantification of cis-4-Heptenal is performed using a stable isotope dilution assay with Gas Chromatography-Mass Spectrometry (GC-MS). A known quantity of the deuterated internal standard, this compound, is introduced to the sample at the initial stage of the extraction process. Both the naturally occurring (light) cis-4-Heptenal and the deuterated (heavy) standard are co-extracted, derivatized, and analyzed by GC-MS. The concentration of the endogenous cis-4-Heptenal is then calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of both the light and heavy compounds.
Quantitative Data Summary
The concentration of cis-4-Heptenal can vary significantly depending on the food matrix, processing, and storage conditions. The following tables summarize reported concentrations of cis-4-Heptenal in various food products and provide a general guideline for preparing standard solutions.
Table 1: Reported Concentrations of cis-4-Heptenal in Various Food Products
| Food Product | Reported Concentration Range |
| Dairy Products (e.g., butter, milk) | Varies; contributes to flavor profile |
| Seafood (e.g., fish, krill) | Varies; associated with "cold storage flavor" in cod |
| Edible Oils | Varies; a key indicator of lipid oxidation |
| Boiled Potatoes | > 0.7 ppb can lead to off-flavors |
| Fruits and Vegetables (e.g., apples, tomatoes) | Present as a volatile constituent |
| Beverages (e.g., coffee, tea) | Present as a volatile constituent |
Note: The concentrations can be influenced by processing and storage.
Table 2: Recommended Concentrations for Standard Solutions
| Solution Type | Concentration Range | Preparation Notes |
| Stock Solution | 100 - 1000 µg/mL | Prepare in a volatile organic solvent (e.g., methanol). Store at low temperature. |
| Working Standard | 0.1 - 10 µg/mL | Dependent on the expected analyte concentration and instrument sensitivity. |
| Spiking Volume in Sample | 10 - 100 µL | Should be a small, consistent volume relative to the sample volume. |
Experimental Protocols
Accurate quantification of cis-4-Heptenal in complex food matrices necessitates sensitive and specific analytical methods, with GC-MS being the most common technique. To mitigate matrix effects and ensure accuracy, stable isotope dilution assays are frequently employed.
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.
-
Protocol 2: Sample Preparation and Derivatization for Edible Oils
-
Sample Weighing: Accurately weigh approximately 0.1 g of the oil sample into a glass vial.
-
Internal Standard Spiking: Add a known amount of this compound to the oil.
-
Dilution and Extraction: Add 1 mL of hexane and vortex to dissolve the oil.
-
Derivatization: Aldehydes are derivatized to their pentafluorobenzyl (PFB) oximes to enhance their volatility and detection by GC-MS.
-
Add 1 mL of a 10 mg/mL PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) solution in methanol.
-
Vortex the vial for 1 minute and incubate at 60°C for 30 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
Add 2 mL of ethyl acetate and 1 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes to extract the PFBHA derivatives.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer for GC-MS analysis.
-
Protocol 3: GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions for both the native cis-4-Heptenal and the labeled internal standard.
-
Visualizations
References
Application Note and Protocol: Quantitative Analysis of cis-4-Heptenal using a Stable Isotope Dilution Assay
For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like cis-4-Heptenal is critical for applications ranging from food science and flavor chemistry to environmental analysis and the study of lipid peroxidation. This document provides a detailed protocol for the analysis of cis-4-Heptenal using a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS).
cis-4-Heptenal is a volatile aldehyde often associated with the oxidation of lipids, contributing to both desirable and undesirable flavors and aromas in various products like dairy and seafood.[1] Its accurate measurement is essential for quality control and research into oxidative processes.[1] Stable isotope dilution analysis is the gold standard for quantification by mass spectrometry as it utilizes a stable isotope-labeled version of the analyte as an internal standard.[2] This approach effectively corrects for variations during sample preparation and analysis, ensuring high accuracy and precision.[1][3] In this protocol, cis-4-Heptenal-d2 is employed as the internal standard.
Due to the volatile and reactive nature of aldehydes, derivatization is often used to improve stability and chromatographic performance. This protocol utilizes O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a common derivatizing agent that reacts with aldehydes to form stable oximes suitable for GC-MS analysis.
Data Presentation
The following table summarizes the typical quantitative performance of this method. Data is representative and may vary based on the specific instrumentation and matrix.
| Parameter | Value | Description |
| Linearity (R²) | ||
| >0.999 | The assay demonstrates excellent linearity across the calibration range. | |
| Calibration Range | 1 - 1000 ng/mL | The effective range for accurate quantification. |
| Limit of Detection (LOD) | < 1 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Average Recovery (%) | 98.5% | High recovery indicates minimal loss of analyte during sample preparation. |
| Precision (%RSD, n=6) | < 5% | Low relative standard deviation indicates high precision and reproducibility. |
Experimental Protocol
This protocol outlines the necessary steps for the quantification of cis-4-Heptenal in a given sample matrix (e.g., fish oil, dairy product homogenate).
Materials and Reagents
-
cis-4-Heptenal (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Sodium sulfate (anhydrous)
-
Sample matrix (e.g., fish oil, plasma)
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL) :
-
Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare the internal standard (IS) stock solution.
-
-
Working Standard Solutions :
-
Prepare a series of calibration standards by performing serial dilutions of the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL) :
-
Dilute the IS primary stock solution with methanol to a final concentration of 10 µg/mL.
-
Sample Preparation and Derivatization
-
Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass vial. For liquid samples like plasma, use 100 µL.
-
Add 50 µL of the 10 µg/mL internal standard spiking solution (this compound) to the sample.
-
Add 1 mL of a 10 mg/mL PFBHA solution in methanol.
-
Vortex the vial for 1 minute and incubate at 60°C for 30 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
Add 2 mL of ethyl acetate and 1 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes to extract the PFBHA derivatives.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 8890 GC System (or equivalent)
-
Column : DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Inlet : Splitless mode, 250°C
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min
-
Oven Program : Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer : Agilent 5977B MSD (or equivalent)
-
Ion Source : Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode : Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard.
Data Analysis and Quantification
The concentration of cis-4-Heptenal in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from the working standard solutions.
Visualizations
Caption: Experimental workflow for cis-4-Heptenal quantification.
Caption: Principle of the Stable Isotope Dilution Assay.
References
Applications of Deuterated Compounds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful tool in drug discovery and development. This subtle modification can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic profile, enhanced safety, and increased efficacy.[1][2][3] The underlying principle is the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes, such as the cytochrome P450 (CYP) family, compared to the corresponding carbon-hydrogen (C-H) bond.[4][5] This application note provides an overview of the key applications of deuterated compounds in drug discovery, along with detailed protocols for their synthesis and evaluation.
Key Advantages of Drug Deuteration
Strategically replacing hydrogen with deuterium at metabolically vulnerable positions can offer several advantages:
-
Improved Metabolic Stability and Increased Half-life: By slowing down metabolism, deuteration can prolong a drug's presence in the body, leading to a longer half-life. This can translate to less frequent dosing, improving patient compliance.
-
Enhanced Bioavailability: For drugs that undergo significant first-pass metabolism, deuteration can increase their systemic exposure.
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful or reactive metabolites, leading to an improved safety profile.
-
Increased Efficacy: A longer half-life and higher exposure can lead to more sustained target engagement and potentially greater therapeutic efficacy.
-
Reduced Drug-Drug Interactions: Deuteration can sometimes minimize the potential for metabolic switching, which can lead to fewer drug-drug interactions.
Approved Deuterated Drugs: A Snapshot
The therapeutic potential of deuteration is validated by the approval of several deuterated drugs by regulatory agencies.
-
Deutetrabenazine (Austedo®): The first deuterated drug approved by the FDA in 2017, it is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease and tardive dyskinesia. The deuteration of the two methoxy groups slows down their metabolic demethylation, resulting in a longer half-life of its active metabolites and allowing for a lower daily dose with less frequent administration compared to tetrabenazine.
-
Deucravacitinib (Sotyktu™): Approved in 2022, this is a pioneering de novo deuterated drug and a first-in-class selective inhibitor of tyrosine kinase 2 (TYK2) for the treatment of moderate-to-severe plaque psoriasis. The deuterated methyl amide group is crucial for its high selectivity for TYK2 over other Janus kinase (JAK) family members.
-
Deutivacaftor: A deuterated version of ivacaftor, it is approved for the treatment of cystic fibrosis in combination with other drugs.
Numerous other deuterated compounds are currently in various phases of clinical development, highlighting the growing importance of this strategy in the pharmaceutical industry.
Data Presentation: Pharmacokinetic Profiles of Deuterated Drugs
The following tables summarize the pharmacokinetic data for two key approved deuterated drugs, demonstrating the impact of deuteration compared to their non-deuterated counterparts.
Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine
| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change | Reference(s) |
| Active Metabolites | (α+β)-d-HTBZ | (α+β)-HTBZ | ||
| t½ (half-life) | ~2x longer | ~2 | ||
| AUC (exposure) | ~2x higher | ~2 | ||
| Cmax (peak concentration) | Marginally increased | |||
| Dosing Frequency | Reduced |
Table 2: Pharmacokinetic Parameters of Deucravacitinib
| Parameter | Value | Reference(s) |
| Dose | 6 mg, once daily | |
| Tmax (Time to Maximum Concentration) | 1.5 - 2.3 hours | |
| Cmax (Maximum Concentration) at steady state | 45 ng/mL | |
| AUC (Area Under the Curve) at steady state | 473 ng·hr/mL | |
| Terminal Half-life (t½) | 8 - 15 hours |
Signaling Pathway Visualization
The mechanism of action of deucravacitinib involves the inhibition of the TYK2 signaling pathway, which is crucial for the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.
Caption: Deucravacitinib allosterically inhibits TYK2, blocking pro-inflammatory cytokine signaling.
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Compound (Example: Deuterated Ibuprofen)
This protocol outlines a general procedure for the synthesis of deuterated ibuprofen, which can be adapted for other small molecules.
Objective: To introduce deuterium atoms into the ibuprofen molecule for use in metabolic or pharmacokinetic studies.
Materials:
-
Isobutylbenzene
-
Deuterated acetyl chloride (CD3COCl) or deuterated reagents for later steps
-
Aluminum chloride (AlCl3)
-
Sodium borodeuteride (NaBD4)
-
Thionyl chloride (SOCl2)
-
Magnesium turnings
-
Dry ice (solid CO2)
-
Appropriate deuterated and non-deuterated solvents
-
Standard laboratory glassware and equipment
Procedure:
-
Friedel-Crafts Acylation: React isobutylbenzene with deuterated acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form deuterated 4'-isobutylacetophenone.
-
Reduction: Reduce the resulting ketone with a deuterated reducing agent such as sodium borodeuteride to yield the corresponding deuterated alcohol.
-
Chlorination: Convert the alcohol to a chloride using thionyl chloride.
-
Grignard Reaction and Carboxylation: Form the Grignard reagent using magnesium turnings. React the Grignard reagent with dry ice (solid CO2) followed by an acidic workup to produce deuterated ibuprofen.
-
Purification and Characterization: Purify the final product using techniques like recrystallization or column chromatography. Confirm the structure and deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol is designed to compare the metabolic stability of a deuterated compound to its non-deuterated analog.
Objective: To determine the in vitro intrinsic clearance (CLint) of a deuterated compound and its non-deuterated counterpart.
Materials:
-
Pooled human or animal liver microsomes
-
Test compound (deuterated and non-deuterated)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile or methanol (ice-cold, for reaction termination)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard. Prepare the microsomal incubation medium containing phosphate buffer, MgCl2, and liver microsomes. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the microsomal incubation medium and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint). Compare the CLint values of the deuterated and non-deuterated compounds.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a framework for a head-to-head comparison of the pharmacokinetic profiles of a deuterated and a non-deuterated drug in a rodent model.
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) of a deuterated compound and its non-deuterated analog following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Deuterated and non-deuterated test compounds formulated for oral administration
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing: Acclimate the rats to the housing conditions. Fast the animals overnight before dosing. Divide the animals into two groups and administer a single oral dose of either the deuterated or non-deuterated compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compounds in the plasma samples using a validated LC-MS/MS method. A deuterated internal standard is typically used for quantification.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis software. Statistically compare the parameters between the deuterated and non-deuterated groups.
Experimental Workflow and Decision-Making
The decision to pursue a deuteration strategy and the subsequent experimental workflow can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. citedrive.com [citedrive.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting cis-4-Heptenal-D2 Recovery
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the low recovery of cis-4-Heptenal-D2 during experimental procedures.
Troubleshooting Guide
Question: Why am I observing low recovery of this compound after my reaction or extraction?
Low recovery of this compound can stem from several factors, including its inherent chemical properties and handling procedures. Below is a summary of potential causes and recommended solutions.
Table 1: Potential Causes and Solutions for Low this compound Recovery
| Potential Cause | Recommended Solution |
| Volatility | Work at lower temperatures during extraction and rotary evaporation. Ensure all glassware joints are properly sealed. Use a cooled solvent for extraction. |
| Isomerization | Avoid acidic or basic conditions that can catalyze the isomerization of the cis double bond to the more stable trans isomer. Use buffered solutions if necessary. |
| Oxidation | The aldehyde group is susceptible to oxidation to a carboxylic acid. Degas all solvents and purge reaction vessels with an inert gas (e.g., argon or nitrogen). Consider adding an antioxidant like BHT if compatible with your downstream analysis. |
| Adsorption | Aldehydes can adsorb to glass and metal surfaces. Silanize glassware before use to minimize active sites. |
| Polymerization | Aldehydes can undergo self-condensation or polymerization, especially under acidic or basic conditions or at elevated temperatures. Maintain neutral pH and low temperatures. |
| Schiff Base Formation | If primary or secondary amines are present (e.g., in biological matrices), Schiff base formation can occur. Consider derivatization to a more stable compound before analysis if this is a known issue. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Due to its volatility and potential for oxidation, this compound should be stored at low temperatures, preferably at -20°C or -80°C. It should be stored in an airtight container under an inert atmosphere (argon or nitrogen). For long-term storage, dilution in a dry, aprotic solvent can also help maintain stability.
Q2: How can I minimize the loss of this compound during solvent evaporation?
To minimize evaporative losses, use a rotary evaporator with a cooled trap and apply vacuum gradually. Avoid high temperatures. For small volumes, a gentle stream of nitrogen can be used for solvent removal, but care must be taken to not blow away the sample.
Q3: Are there any specific analytical techniques recommended for this compound?
Gas chromatography-mass spectrometry (GC-MS) is a highly suitable method for the analysis of volatile compounds like this compound. Derivatization with an agent like PFBHA can improve chromatographic behavior and detection limits.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction of this compound
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Sample Preparation: Ensure the aqueous sample containing this compound is cooled to 4°C. If pH adjustment is necessary, use a pre-chilled buffer.
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Solvent Addition: Add a pre-chilled, high-purity extraction solvent (e.g., dichloromethane or diethyl ether) to the sample in a separatory funnel. A common ratio is 1:1 (v/v).
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Extraction: Gently invert the separatory funnel 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.
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Phase Separation: Allow the layers to separate completely.
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Collection: Drain the organic layer (bottom layer for dichloromethane, top for diethyl ether) into a pre-chilled flask.
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Repeat: Perform the extraction two more times with fresh, chilled solvent.
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Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
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Concentration: Concentrate the extract using a rotary evaporator with a bath temperature no higher than 30°C or under a gentle stream of nitrogen.
Visual Guides
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: Potential chemical degradation pathways for this compound.
Technical Support Center: Optimizing cis-4-Heptenal-D2 Concentration as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cis-4-Heptenal-D2 as an internal standard for quantitative analysis. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical experiments?
A1: this compound is a deuterated form of cis-4-Heptenal, meaning it is chemically almost identical to your target analyte but has a slightly higher mass due to the presence of deuterium atoms. Its primary role is to serve as a stable isotope-labeled internal standard (SIL-IS) in quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] By adding a known and constant amount of this compound to every sample, calibrator, and quality control, it allows for the correction of variations that can occur during sample preparation, injection, and analysis.[1][3] This significantly improves the accuracy and precision of your quantitative results.
Q2: How does this compound correct for matrix effects?
A2: Matrix effects are the suppression or enhancement of the analyte's signal by other components in the sample matrix. Since this compound is structurally and chemically very similar to the native cis-4-Heptenal, it experiences nearly identical matrix effects during ionization in the mass spectrometer. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these effects are normalized, leading to a more accurate quantification of the analyte.
Q3: What is the ideal concentration for my this compound working solution?
A3: The optimal concentration of your internal standard is crucial for method performance. A general guideline is to use a concentration that is in the mid-range of your calibration curve and provides a strong, stable signal without saturating the detector. For initial method development, preparing a working solution in the range of 0.1 - 10 µg/mL is a common starting point, with the final concentration in the sample being dependent on the expected analyte concentration and instrument sensitivity.
Q4: Can I use one batch of this compound working solution for the entire study?
A4: While it is ideal to use a single, well-prepared stock solution for the duration of a study to minimize variability, the stability of the working solution should be verified. Aldehydes can be prone to degradation. It is recommended to store stock solutions at low temperatures (e.g., -20°C) and prepare fresh working solutions regularly. Stability should be assessed as part of your method validation.
Q5: Should this compound co-elute with the native analyte?
A5: Ideally, yes. For the most effective correction of matrix effects, the internal standard should co-elute with the analyte. A slight separation, known as a chromatographic isotope effect, can sometimes occur where the deuterated compound elutes slightly earlier. If this separation is significant, the analyte and internal standard may be exposed to different matrix components as they elute, leading to differential matrix effects and compromising accuracy.
Troubleshooting Guide
This guide addresses specific issues you may encounter when optimizing and using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard (IS) Peak Area Across Samples | Inconsistent Sample Preparation: Errors in pipetting the IS, or variable extraction recovery between samples. | - Use a calibrated, positive displacement pipette for adding the IS. - Add the IS at the very beginning of the sample preparation process to account for losses during extraction. - Ensure thorough vortexing after adding the IS. |
| Matrix Effects: Significant ion suppression or enhancement that is not uniform across different samples. | - Perform a matrix effect study by comparing the IS response in a clean solvent versus in an extracted blank matrix. - If matrix effects are severe, improve the sample cleanup procedure (e.g., using Solid Phase Extraction). | |
| IS Instability: The internal standard may be degrading in the sample matrix or after preparation. | - Evaluate the stability of this compound in the matrix under your experimental conditions (e.g., temperature, pH). - Prepare samples in smaller batches and analyze them promptly after preparation. | |
| Poor Linearity of the Calibration Curve (R² < 0.99) | Inappropriate IS Concentration: The chosen concentration may be too high (causing detector saturation) or too low (resulting in a poor signal-to-noise ratio). | - Analyze the IS solution at various concentrations to find a level that gives a robust but not saturating signal. - A common practice is to set the IS concentration to be similar to the analyte concentration at the midpoint of the calibration curve. |
| Isotopic Interference ("Crosstalk"): At high analyte concentrations, the natural isotopes of the analyte (M+2) can contribute to the signal of the D2-labeled internal standard. | - Use an internal standard with a higher degree of deuteration (e.g., D4 or greater) if available, to minimize this overlap. - Check if your mass spectrometry software can perform mathematical correction for isotopic contributions. | |
| Differential Matrix Effects: Analyte and IS are not experiencing the same degree of ion suppression/enhancement due to slight chromatographic separation. | - Adjust chromatographic conditions (e.g., temperature gradient, flow rate) to achieve better co-elution. - Consider a column with slightly lower resolution to ensure the peaks overlap. | |
| Inaccurate Quantification of Quality Control (QC) Samples | Incorrect Stock Solution Concentration: Errors in the preparation of the analyte or IS stock solutions. | - Re-prepare the stock solutions, ensuring accurate weighing and dissolution. Use certified reference standards if available. - Cross-validate with a previously prepared, reliable batch of stock solution. |
| IS Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity. | - Verify the isotopic and chemical purity of your this compound standard. - If significant impurities are present, source a higher purity standard. | |
| Deuterium-Hydrogen (H/D) Exchange: The deuterium atoms on the IS may be exchanging with hydrogen atoms from the solvent or matrix, leading to a decrease in the IS signal and an overestimation of the analyte. | - Ensure the deuterium labels are on stable positions of the molecule (e.g., on a carbon backbone). - Test for back-exchange by incubating the IS in a blank matrix for the duration of your sample preparation and analysis time and monitoring for any loss of the deuterated signal. |
Data Presentation
The following tables provide typical quantitative data and acceptance criteria for a validated analytical method using an internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Calibration Range | Should cover the expected range of analyte concentrations in the samples. | 1 - 1000 ng/mL |
| Number of Standards | A minimum of 6 non-zero points. | 8 |
| Regression Model | Linear, weighted (1/x or 1/x²) if necessary. | Linear, weighted (1/x) |
| Correlation Coefficient (R²) | ≥ 0.99 | > 0.995 |
Table 2: Accuracy and Precision
| Level | Accuracy (% Recovery) | Precision (%RSD) |
|---|---|---|
| Lower Limit of Quantitation (LLOQ) | 80 - 120% | ≤ 20% |
| Low QC (LQC) | 85 - 115% | ≤ 15% |
| Medium QC (MQC) | 85 - 115% | ≤ 15% |
| High QC (HQC) | 85 - 115% | ≤ 15% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Primary Stock Solutions (1 mg/mL):
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Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol to prepare the analyte stock solution.
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Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to prepare the internal standard (IS) stock solution.
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Store both stock solutions in amber vials at -20°C.
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Internal Standard Spiking Solution (1 µg/mL):
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Perform a serial dilution of the IS primary stock solution with methanol to achieve a final concentration of 1 µg/mL. This will be your working solution for spiking samples.
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Calibration Standards (1 - 1000 ng/mL):
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Perform serial dilutions of the analyte stock solution with methanol to prepare a series of working standard solutions.
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To prepare the final calibration standards, spike a known volume of each working standard solution into a blank matrix (e.g., analyte-free plasma or a surrogate matrix).
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Spike each calibration standard with the same amount of the 1 µg/mL IS spiking solution.
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Protocol 2: Sample Preparation (Example for a Food Matrix)
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Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass vial.
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Add 50 µL of the 1 µg/mL IS spiking solution (this compound) to the sample.
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Add 1 mL of a derivatizing agent solution (e.g., 10 mg/mL PFBHA in methanol) to improve volatility and chromatographic performance.
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Vortex the vial for 1 minute and incubate at 60°C for 30 minutes.
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After cooling, add 2 mL of ethyl acetate and 1 g of anhydrous sodium sulfate.
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Vortex vigorously for 2 minutes to extract the derivatives.
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Centrifuge at 3000 rpm for 5 minutes.
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Transfer the supernatant to an autosampler vial for GC-MS analysis.
Mandatory Visualizations
References
Technical Support Center: Correcting for Matrix Effects with cis-4-Heptenal-D2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using cis-4-Heptenal-D2 as an internal standard to correct for matrix effects in quantitative analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by other co-eluting compounds present in the sample matrix.[1][2] This phenomenon, common in mass spectrometry (LC-MS/MS, GC-MS), can lead to either ion suppression (a loss in signal) or ion enhancement (an increase in signal).[1][3] Both effects can severely compromise the accuracy, precision, and sensitivity of quantitative analyses, leading to underestimation or overestimation of the true analyte concentration.[4]
Q2: What is this compound and how does it correct for matrix effects?
A2: this compound is the stable isotope-labeled (SIL) form of the volatile aldehyde, cis-4-Heptenal. It serves as an ideal internal standard (IS) because its chemical and physical properties are nearly identical to the native (non-deuterated) analyte. Because it behaves the same way during sample preparation, chromatography, and ionization, it experiences the same degree of ion suppression or enhancement as the target analyte. By adding a known amount of this compound to every sample and standard, quantification is based on the ratio of the analyte signal to the IS signal. This ratio remains stable even if the absolute signals of both compounds fluctuate, thus correcting for matrix effects and improving data accuracy.
Q3: At what stage of the experimental process should I add the this compound internal standard?
A3: For the most comprehensive correction, the internal standard should be added as early as possible in the sample preparation workflow. Spiking the IS into the sample before any extraction, cleanup, or derivatization steps allows it to correct for variability in both the analytical procedure (e.g., extraction recovery) and instrumental analysis (e.g., injection volume, matrix effects).
Q4: How do I choose the right concentration of this compound for my assay?
A4: The optimal concentration of the internal standard should produce a strong, reproducible signal without saturating the detector. A common practice is to use a concentration that is similar to the expected mid-point concentration of the analyte in your samples. For a new method, a good starting point is to spike the IS at a concentration that falls in the middle of the calibration curve's range. The goal is to ensure the IS peak area is well above the limit of quantification and consistent across all samples.
Troubleshooting Guides
Q1: My internal standard (IS) signal is highly variable or unexpectedly low across an entire run. What are the common causes?
A1: This often points to a systemic issue. Follow these steps to diagnose the problem:
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Check the IS Spiking Solution: Verify that the IS solution was prepared correctly and has not degraded. An error in dilution or solvent evaporation can lead to an incorrect concentration.
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Confirm IS Addition: A simple human error, such as forgetting to add the IS to the batch of samples, is a common cause of complete signal loss.
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Inspect the LC-MS/MS System: A sudden loss of signal for all samples could indicate an instrument problem. Check for leaks, ensure the ion source is clean, verify mobile phase composition, and confirm the mass spectrometer is properly tuned and calibrated.
Q2: The analyte/IS peak area ratio is inconsistent in my replicate quality control (QC) samples. What should I investigate?
A2: Inconsistent analyte/IS ratios suggest that the IS is not perfectly tracking the analyte's behavior.
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Differential Matrix Effects: If the analyte and IS do not co-elute perfectly, they may experience different levels of ion suppression or enhancement, leading to ratio variability. Consider optimizing the chromatography to ensure co-elution.
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Sample Preparation Inconsistency: Variable extraction efficiency between samples can affect the final analyte concentration without proportionally affecting the IS if they have different chemical properties (less likely for a SIL-IS but possible). Review the sample preparation protocol for consistency.
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Analyte or IS Instability: One compound may be degrading during sample processing or storage while the other remains stable. Assess the stability of both the analyte and this compound in the sample matrix and processing conditions.
Q3: I am observing a signal for this compound in my blank matrix samples. What is the source of this carryover or contamination?
A3: A signal in blank samples indicates contamination.
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Autosampler Carryover: The most common cause is carryover from a preceding high-concentration sample in the injection needle or port. Implement a robust needle wash protocol using a strong organic solvent.
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System Contamination: The IS may have contaminated parts of the LC system, such as the column or tubing. Thoroughly flush the system to remove any residual standard.
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Contaminated Reagents: Check all solvents and reagents used in the sample preparation for potential contamination with the internal standard.
Experimental Protocol: Quantitative Assessment of Matrix Effect and Recovery
This protocol allows for the precise calculation of matrix effects (ME) and extraction recovery (RE) using this compound.
Objective: To quantitatively determine the influence of the sample matrix on analyte signal (Matrix Effect) and the efficiency of the extraction process (Recovery).
Methodology: Three sets of samples are prepared in triplicate at a minimum of two concentrations (low and high QC levels).
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Sample Set A (Neat Solution):
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Prepare a standard solution of the analyte in the final reconstitution solvent (e.g., methanol/water).
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Spike this compound into this solution at the standard concentration used in your assay.
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This set represents 100% recovery and no matrix effect.
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Sample Set B (Post-Extraction Spike):
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Process six blank matrix samples (e.g., plasma, urine) through the entire extraction procedure.
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After the final evaporation step, reconstitute the dried extract with a solvent containing both the analyte and this compound at the target concentrations.
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This set is used to measure the matrix effect, as the analyte and IS are introduced after extraction but are exposed to the co-extracted matrix components.
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Sample Set C (Pre-Extraction Spike):
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Spike blank matrix samples with both the analyte and this compound before starting the extraction procedure.
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Process these spiked samples through the entire extraction method.
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This set is used to measure the combined effect of extraction recovery and matrix effects.
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Analysis and Calculations:
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Analyze all three sample sets using the validated LC-MS/MS or GC-MS method.
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Calculate the mean peak area for the analyte and internal standard in each set.
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Use the following formulas to determine Matrix Effect and Recovery:
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Matrix Effect (%) = (Mean Analyte Peak Area in Set B / Mean Analyte Peak Area in Set A) * 100
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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A value = 100% indicates no matrix effect.
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Recovery (%) = (Mean Analyte Peak Area in Set C / Mean Analyte Peak Area in Set B) * 100
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Data Presentation
The results from the assessment should be summarized in a clear, structured table.
| Sample Set | Concentration (ng/mL) | Mean Analyte Peak Area | Mean IS Peak Area | Calculated Matrix Effect (%) | Calculated Recovery (%) |
| A (Neat) | 10 | 155,600 | 289,100 | - | - |
| B (Post-Spike) | 10 | 121,300 | 224,500 | 78.0% (Suppression) | - |
| C (Pre-Spike) | 10 | 112,800 | 208,700 | - | 93.0% |
| A (Neat) | 500 | 8,110,200 | 301,400 | - | - |
| B (Post-Spike) | 500 | 6,325,900 | 235,100 | 78.0% (Suppression) | - |
| C (Pre-Spike) | 500 | 5,946,300 | 220,900 | - | 94.0% |
Visualizations
Caption: Workflow for Matrix Effect and Recovery Assessment.
Caption: Concept of Matrix Effect Correction with an Internal Standard.
References
minimizing isotopic interference in cis-4-Heptenal-D2 analysis
Technical Support Center: cis-4-Heptenal-D2 Analysis
Welcome to the technical support center for the analysis of cis-4-Heptenal utilizing this compound as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to isotopic interference and to provide robust analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference occurs when the mass spectral signal of the analyte (cis-4-Heptenal) overlaps with the signal of its deuterated internal standard (this compound).[1][2] This can be caused by the natural isotopic abundance of elements like carbon-13 in the native cis-4-Heptenal, which results in isotopic peaks (M+1, M+2) that may extend into the mass range of the deuterated standard.[1][3] Conversely, impurities in the deuterated standard, such as the presence of unlabeled (D0) cis-4-Heptenal, can contribute to the analyte's signal, leading to inaccurate quantification.[1]
Q2: Why is a deuterated internal standard like this compound considered the "gold standard"?
A2: Deuterated internal standards are considered the gold standard for quantitative analysis, particularly in complex matrices, because their physical and chemical properties are nearly identical to the unlabeled analyte. This similarity ensures they behave almost identically during sample preparation, extraction, chromatography, and ionization. By adding a known quantity of this compound to every sample, it is possible to accurately correct for variations in sample handling and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results.
Q3: What is the "isotope effect" and how might it affect my cis-4-Heptenal analysis?
A3: The isotope effect refers to the slight differences in physical properties between a deuterated standard and its non-deuterated counterpart, which can cause them to separate slightly during chromatography. It is a known phenomenon for deuterated compounds to elute slightly earlier than their non-deuterated analogs from a gas chromatography column. While a small, consistent shift in retention time may not be a major issue, complete co-elution is ideal to ensure that both the analyte and the internal standard experience the same matrix effects at the exact same time.
Q4: Can the deuterium atoms on this compound be lost during my experiment?
A4: Yes, this is a phenomenon known as hydrogen-deuterium (H-D) exchange or "back-exchange." It is a chemical reaction where a deuterium atom on the standard is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent. Deuterium atoms on carbons adjacent to carbonyl groups (alpha-protons), like in cis-4-Heptenal, can be susceptible to exchange, especially under acidic or basic conditions. This can compromise the integrity of the internal standard and lead to inaccurate quantification.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of cis-4-Heptenal using a deuterated internal standard.
Problem 1: High background signal or peaks observed in blank samples at the retention time of cis-4-Heptenal.
| Potential Root Cause | Recommended Action & Rationale |
| Isotopic Impurity in Standard | The this compound standard may contain a small percentage of the unlabeled (D0) form. Action: Analyze a solution containing only the internal standard. If a peak is detected at the m/z for the native analyte, this confirms the presence of an impurity. Solution: Account for this contribution during calibration or acquire a standard with higher isotopic purity. |
| System Contamination | Residual cis-4-Heptenal may be present in the GC inlet, column, or syringe from previous analyses. Action: Perform several blank injections with a high-purity solvent to wash the system. Solution: If the issue persists, consider baking the GC column according to the manufacturer's instructions and cleaning the inlet liner and syringe. |
Problem 2: Calibration curve is non-linear, especially at low concentrations.
| Potential Root Cause | Recommended Action & Rationale |
| Contribution from IS Impurity | The signal from unlabeled analyte present as an impurity in the deuterated standard has a greater impact at lower concentrations of the actual analyte, causing a positive bias. Action: As in Problem 1, verify the isotopic purity of the standard. Solution: Employ a non-linear calibration model that can correct for this interference or use a standard with a higher degree of deuteration (e.g., D4 or higher) to create a greater mass difference. |
| Isotopic Crosstalk | The M+2 peak from the natural isotopic abundance of the native cis-4-Heptenal is contributing to the signal of the this compound standard. This is more significant at high analyte concentrations. Action: Review the mass spectra of a high-concentration standard of the native analyte. Solution: Select a different, non-interfering fragment ion for quantification if possible. Alternatively, a mass spectrometer with higher resolution can help differentiate between the analyte's isotope peak and the internal standard. |
Problem 3: Inconsistent or poor reproducibility of the analyte/internal standard peak area ratio.
| Potential Root Cause | Recommended Action & Rationale |
| Hydrogen-Deuterium (H-D) Exchange | Deuterium atoms may be exchanging with protons from the sample matrix or solvent, particularly if conditions are acidic or basic. Action: Conduct a stability experiment by incubating the deuterated standard in your sample matrix or mobile phase for varying times and temperatures. Solution: Minimize exposure to extreme pH and high temperatures. Use aprotic solvents where possible. The minimum rate of exchange often occurs around pH 2.5-3. |
| Differential Matrix Effects | The analyte and internal standard are not co-eluting perfectly, causing them to experience different levels of ion suppression or enhancement from the sample matrix. Action: Overlay the chromatograms of the analyte and the internal standard to check for co-elution. Solution: Optimize the GC temperature program to achieve better co-elution. Adjusting the temperature ramp rate can often resolve small differences in retention time. |
Experimental Protocols & Data
Protocol: Quantification of cis-4-Heptenal by GC-MS with Derivatization
This protocol is based on established methods for analyzing volatile aldehydes and is intended as a starting point that may require optimization.
1. Preparation of Solutions:
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Internal Standard (IS) Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
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Analyte Stock Solution: Prepare a 1 mg/mL stock solution of cis-4-Heptenal in methanol.
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Working Standards: Prepare a series of calibration standards (e.g., 0.1 to 50 ng/mL) by spiking the analyte stock solution into a surrogate matrix (e.g., deionized water).
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Derivatization Agent: Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent. PFBHA derivatization enhances stability and chromatographic performance.
2. Sample Preparation and Derivatization:
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Pipette 1 mL of the sample or calibration standard into a 20 mL headspace vial.
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Add a consistent volume of the this compound working solution to each vial.
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Add 1 mL of the PFBHA derivatization solution and immediately cap the vial tightly.
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Incubate the vials (e.g., at 60°C for 30 minutes) to allow for the derivatization reaction to complete.
3. Headspace Solid-Phase Microextraction (HS-SPME):
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After incubation, expose a preconditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a fixed time and temperature (e.g., 30 minutes at 60°C) to extract the derivatized aldehydes.
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Immediately transfer the SPME fiber to the GC inlet for thermal desorption.
4. GC-MS Analysis:
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The following are typical GC-MS parameters and may require optimization.
| Parameter | Setting |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 200°C, then 20°C/min to 300°C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Data Presentation: Selected Ion Monitoring (SIM) Parameters
The specific m/z values for the PFBHA derivatives should be determined by analyzing individual standards. The molecular ion of underivatized cis-4-Heptenal is m/z 112. The following table provides hypothetical but representative ions to monitor for quantification and confirmation after derivatization.
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| cis-4-Heptenal (PFBHA derivative) | Analyte | To be determined | To be determined |
| This compound (PFBHA derivative) | Internal Standard | To be determined | To be determined |
Visualizations
Experimental Workflow
The diagram below outlines the general workflow for the quantification of cis-4-Heptenal using an internal standard and HS-SPME-GC-MS.
Caption: Workflow for cis-4-Heptenal analysis.
Troubleshooting Logic for Isotopic Interference
This decision tree illustrates a logical approach to diagnosing the root cause of unexpected signals in a blank sample.
Caption: Decision tree for blank sample contamination.
References
Technical Support Center: Analysis of cis-4-Heptenal-D2 by GC-MS
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the selection of optimal Gas Chromatography-Mass Spectrometry (GC-MS) parameters for cis-4-Heptenal-D2. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in GC-MS analysis?
A1: this compound is the deuterated form of cis-4-Heptenal, a volatile organic compound.[1][2][3] Its primary use in analytical methods like GC-MS is as an internal standard (IS).[1][4] By adding a known quantity of this compound to a sample, it is possible to correct for variations that may occur during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the quantification of the non-deuterated (native) cis-4-Heptenal. Deuterated analogs are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the analyte and co-elute, but are distinguishable by their mass-to-charge ratio (m/z).
Q2: Why is derivatization often necessary for the analysis of cis-4-Heptenal?
A2: Derivatization is a common and often necessary step for the analysis of low molecular weight aldehydes like cis-4-Heptenal. This chemical modification is performed to:
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Increase Volatility: Aldehydes can be polar and not sufficiently volatile for GC analysis. Derivatization converts them into less polar, more volatile compounds.
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Improve Chromatographic Separation: The resulting derivatives often exhibit better peak shapes and are more easily separated from other components in the sample matrix.
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Enhance Sensitivity and Specificity: Derivatizing agents can introduce moieties that improve ionization efficiency in the MS source, leading to better sensitivity. The most common derivatizing agent for aldehydes in GC-MS is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.
Q3: How do I select an appropriate GC column for the analysis of cis-4-Heptenal and its derivatives?
A3: The choice of a GC column is critical for achieving good separation. Key factors to consider are the stationary phase, column dimensions (internal diameter, length), and film thickness.
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Stationary Phase: For the analysis of underivatized aldehydes, a polyethylene glycol (WAX) type phase is often suitable. For the PFBHA derivatives, a non-polar or medium-polarity column, such as a DB-5ms or an SLB™-5ms, is recommended. These columns separate compounds primarily based on boiling point.
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Column Dimensions: A standard column with dimensions of 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness is a good starting point for many applications. Shorter columns can provide faster analysis times, while longer columns offer higher resolution for complex samples. Narrower internal diameters increase efficiency but have lower sample capacity.
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Film Thickness: Thicker films are suitable for highly volatile compounds as they increase retention.
Q4: What are the key considerations for setting the GC inlet temperature?
A4: The inlet temperature must be high enough to ensure rapid and complete vaporization of the analytes without causing thermal degradation.
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Too Low: An inlet temperature that is too low can result in incomplete vaporization, leading to poor peak shape (tailing) and reduced sensitivity.
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Too High: Excessively high temperatures can cause thermally labile compounds, including some aldehydes and their derivatives, to decompose. This can lead to inaccurate quantification and the appearance of unexpected peaks. A good starting point for the inlet temperature is 250 °C for splitless injections. However, this should be optimized for your specific application by testing a range of temperatures (e.g., 250 °C, 275 °C, 300 °C) and observing the response of your analytes.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with PFBHA
This protocol is a general guideline for the derivatization of cis-4-Heptenal in a sample matrix using PFBHA.
Materials:
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Homogenized sample
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This compound internal standard spiking solution (e.g., 10 µg/mL in methanol)
-
PFBHA solution (e.g., 10 mg/mL in methanol)
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Ethyl acetate
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Anhydrous sodium sulfate
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15 mL glass vials
Procedure:
-
Accurately weigh 1.0 g of the homogenized sample into a 15 mL glass vial.
-
Add a known volume (e.g., 50 µL) of the this compound internal standard spiking solution.
-
Add 1 mL of the PFBHA solution.
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Vortex the vial for 1 minute and incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
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Add 2 mL of ethyl acetate and approximately 1 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes to extract the PFBHA derivatives.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.
Protocol 2: Standard GC-MS Method Parameters
The following table provides a starting point for GC-MS parameters. These may require optimization for your specific instrument and application.
| Parameter | Setting |
| GC System | |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (or similar), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 240°CHold: 5 min at 240°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet or column.2. Improper solvent.3. Inlet temperature too low. | 1. Use a deactivated inlet liner; check for column degradation.2. Ensure the solvent is compatible with the stationary phase.3. Increase the inlet temperature to ensure complete vaporization. |
| Low Signal Intensity | 1. Degradation of the standard.2. Low concentration of the analyte or standard.3. Non-optimized MS parameters. | 1. Prepare a fresh working solution.2. Check the concentration of your solutions.3. Optimize MS parameters such as ionization energy and dwell time. |
| Inconsistent Response / Poor Reproducibility | 1. Inaccurate pipetting.2. Sample matrix effects.3. Instability of the standard.4. Leaks in the system. | 1. Use calibrated pipettes and consistent injection techniques.2. Perform a matrix effect study; consider matrix-matched calibration.3. Check for degradation by running a freshly prepared standard.4. Check for leaks at the septum and column connections. |
| Isotopic Interference / Crosstalk | 1. Natural isotope abundance of the analyte interfering with the internal standard's signal.2. Fragmentation of the deuterated standard losing deuterium in the ion source. | 1. Select quantifier and qualifier ions with minimal overlap.2. Ensure a sufficient mass difference between the analyte and the internal standard.3. If using high-resolution MS, increase the resolution to separate interfering ions. |
| No Peaks Detected | 1. Syringe issue.2. Incorrect injection port.3. No carrier gas flow.4. FID not lit (if applicable). | 1. Use a new, clean syringe.2. Ensure the sample is injected into the correct column inlet.3. Check carrier gas supply and measure flow at the detector exit.4. Check hydrogen and air flows and re-ignite the flame. |
Visualizations
References
preventing isomerization of cis-4-Heptenal-D2 during sample prep
Welcome to the technical support center for cis-4-Heptenal-D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this compound to its trans-isomer during sample preparation and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and preparation of this compound samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased levels of trans-4-Heptenal-D2 detected in a fresh sample. | 1. Acidic or Basic Contamination: Trace amounts of acid or base on glassware or in solvents can catalyze isomerization. | 1. Glassware Preparation: Thoroughly clean all glassware, followed by a rinse with a dilute solution of a non-nucleophilic base (e.g., triethylamine), and a final rinse with a dry, inert solvent. |
| 2. Exposure to Light: Photochemical energy, especially from UV light, can induce isomerization. | 2. Light Protection: Work in a fume hood with the sash down to minimize light exposure. Use amber-colored glassware or wrap standard glassware in aluminum foil. | |
| 3. Elevated Temperature: Isomerization is accelerated at higher temperatures as it provides the necessary activation energy. | 3. Temperature Control: Perform all sample manipulations at or below room temperature. If possible, work on ice. | |
| Gradual increase of the trans-isomer during storage. | 1. Improper Storage Conditions: Exposure to light, air (oxygen), and elevated temperatures over time will promote isomerization. | 1. Optimal Storage: Store the sample in a tightly sealed, amber vial at ≤ -20°C. |
| 2. Insufficient or Degraded Stabilizer: The antioxidant stabilizer may have degraded or is present in an insufficient concentration. | 2. Inert Atmosphere & Stabilizer: Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen. Consider adding a stabilizer such as butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/v). | |
| 3. Solvent Impurities: Presence of acidic impurities or peroxides in the storage solvent. | 3. Solvent Purity: Use high-purity, peroxide-free, and neutral solvents for storage. | |
| Isomerization observed during a chemical reaction or derivatization. | 1. Use of Acidic or Basic Reagents: The reaction conditions themselves may be promoting isomerization. | 1. Reagent Substitution: If the protocol allows, substitute acidic or basic reagents with neutral alternatives. If an acid or base is necessary, use the mildest possible option at the lowest effective concentration. |
| 2. High Reaction Temperatures: Many chemical reactions require heat, which can lead to isomerization. | 2. Temperature Optimization: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. | |
| 3. Extended Reaction Times: The longer the sample is exposed to destabilizing conditions, the greater the extent of isomerization. | 3. Time Minimization: Monitor the reaction closely and keep the reaction time to a minimum. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the isomerization of this compound?
A1: The isomerization of this compound to its more thermodynamically stable trans-isomer is primarily caused by exposure to:
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Heat: Elevated temperatures provide the activation energy for the conversion.[1][2]
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Light: Particularly UV light, can induce photochemical isomerization.[1][2]
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Acids and Bases: Both acidic and alkaline conditions can catalyze the isomerization.[1]
-
Free Radicals: The presence of free radicals, which can be initiated by oxygen, can also promote isomerization.
Q2: How should I store my this compound standard?
A2: To maintain its isomeric purity, this compound should be stored at -20°C or lower in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen).
Q3: What solvents are recommended for preparing solutions of this compound?
A3: High-purity, peroxide-free, and degassed aprotic solvents are recommended. Suitable options include hexane, methanol, ethanol, and acetonitrile. It is crucial to ensure the solvent is free of acidic impurities.
Q4: Should I add a stabilizer to my this compound solutions?
A4: For long-term storage or when preparing stock solutions, adding an antioxidant like butylated hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/v) is a good practice to prevent free-radical-induced degradation and isomerization.
Q5: Can I repeatedly freeze and thaw my this compound sample?
A5: It is highly advisable to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen. It is best to aliquot the standard into smaller, single-use vials upon receipt.
Experimental Protocols
Protocol for the Preparation of a Stabilized Stock Solution of this compound
This protocol outlines the steps to prepare a stock solution of this compound while minimizing the risk of isomerization.
Materials:
-
This compound
-
High-purity, peroxide-free hexane (or other suitable solvent)
-
Butylated hydroxytoluene (BHT)
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Amber glass vials with PTFE-lined caps
-
Calibrated micropipettes
-
Inert gas (argon or nitrogen) source
Procedure:
-
Prepare Stabilizer Solution: Prepare a 1% (w/v) stock solution of BHT in hexane.
-
Solvent Preparation: In an amber glass vial, add the desired volume of hexane.
-
Add Stabilizer: To the hexane, add a sufficient volume of the 1% BHT stock solution to achieve a final BHT concentration of 0.01%. For example, add 10 µL of 1% BHT solution to 10 mL of hexane.
-
Purge with Inert Gas: Gently bubble argon or nitrogen through the solvent for 1-2 minutes to remove dissolved oxygen.
-
Prepare this compound Solution:
-
Allow the neat this compound standard to equilibrate to room temperature before opening.
-
Accurately weigh or measure the required amount of this compound and dissolve it in the stabilized hexane to achieve the desired concentration.
-
-
Storage:
-
Aliquot the stock solution into single-use amber vials.
-
Purge the headspace of each vial with inert gas for 30 seconds.
-
Tightly seal the vials with PTFE-lined caps.
-
Store the vials at ≤ -20°C.
-
Visualizations
Caption: Factors inducing the isomerization of this compound.
Caption: Workflow for preparing a stable this compound solution.
Caption: Troubleshooting logic for this compound isomerization.
References
Technical Support Center: cis-4-Heptenal-D2 Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for preparing and storing cis-4-Heptenal-D2 stock solutions. Adherence to these guidelines will help ensure the stability and integrity of the compound for use in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of the volatile organic compound cis-4-Heptenal. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By introducing a known quantity of this compound into a sample, researchers can accurately quantify the non-deuterated analyte, cis-4-Heptenal, by correcting for variations that may occur during sample preparation and instrumental analysis.[1][2]
Q2: What are the most critical factors to consider when selecting a solvent for this compound?
The most critical factors are the compound's stability and solubility. This compound, being an unsaturated aldehyde, is susceptible to degradation through pathways such as oxidation and polymerization.[3][4] Therefore, the chosen solvent should be inert and minimize these degradation processes. Solubility is also key to ensure a homogenous stock solution.
Q3: Which solvents are recommended for preparing this compound stock solutions?
Based on its chemical properties, this compound is soluble in most organic solvents. Methanol is a commonly recommended solvent for preparing stock solutions. Other potential solvents include ethanol, acetonitrile, and hexane. The final choice may depend on the specific analytical technique and sample matrix being used. For instance, in reversed-phase liquid chromatography, methanol or acetonitrile are typical choices.
Q4: How should this compound stock solutions be stored to ensure stability?
To maintain the integrity of this compound stock solutions, it is recommended to store them at low temperatures, such as -20°C or -80°C, in amber vials to protect them from light. It is also advisable to store the solutions under an inert atmosphere, for example, by flushing the vial with nitrogen or argon before sealing. For highly reactive aldehydes, preparing fresh solutions before each experiment is a good practice.
Q5: How can I determine if my this compound standard has degraded?
Signs of degradation in underivatized aldehyde standards may include a change in color or the formation of precipitates, which could indicate polymerization. During chromatographic analysis, degradation can manifest as a reduction in the peak area or intensity of the target analyte.
Solvent Selection and Data Presentation
The selection of an appropriate solvent is crucial for the stability of this compound. The following table summarizes the properties and suitability of common laboratory solvents.
| Solvent | Polarity | Boiling Point (°C) | Suitability | Considerations |
| Methanol | Polar Protic | 64.7 | Recommended | Good solubility. Commonly used for stock solution preparation. |
| Acetonitrile | Polar Aprotic | 81.6 | Good | A common solvent for aldehyde standards, particularly for their DNPH derivatives. |
| Ethanol | Polar Protic | 78.4 | Good | Similar properties to methanol and can be a suitable alternative. |
| Hexane | Non-polar | 68 | Acceptable | Suitable for some applications, but the lower polarity might affect solubility at high concentrations. |
| DMSO | Polar Aprotic | 189 | Use with Caution | While it can be a good solvent for many organic compounds, its higher reactivity and potential to oxidize some substrates warrant caution. |
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in Methanol
This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol.
Materials:
-
This compound
-
Methanol (GC or HPLC grade)
-
Calibrated analytical balance
-
10 mL amber glass volumetric flask with a screw cap
-
Calibrated micropipettes
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh 10 mg of this compound on an analytical balance.
-
Carefully transfer the weighed compound into a 10 mL amber glass volumetric flask.
-
Add a small amount of methanol to the flask to dissolve the compound.
-
Once dissolved, bring the flask to the 10 mL mark with methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Flush the headspace of the volumetric flask with an inert gas (nitrogen or argon) before tightly sealing the cap.
-
Store the stock solution at -20°C or lower in the dark.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity in Analysis | Degradation of the standard; low concentration; instrument settings. | Prepare a fresh working solution. Optimize mass spectrometer parameters (e.g., ionization energy, dwell time). |
| Inconsistent or Non-reproducible Results | Inaccurate pipetting; sample matrix effects; instability of the standard. | Use calibrated pipettes. Perform a matrix effect study. Check for degradation by running a freshly prepared standard. |
| Poor Peak Shape in Chromatography | Active sites in the GC inlet or column; improper solvent. | Use a deactivated inlet liner. Check for column degradation. Ensure the solvent is compatible with the chromatographic phase. |
| Precipitate Formation in Solution | Polymerization of the aldehyde. | Discard the solution and prepare a fresh stock solution. Ensure proper storage conditions (low temperature, inert atmosphere, protection from light). |
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your this compound stock solution.
Caption: Solvent selection workflow for this compound.
References
Technical Support Center: Troubleshooting Inconsistent Response of cis-4-Heptenal-D2
Welcome to the Technical Support Center for cis-4-Heptenal-D2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound as an internal standard in analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve issues related to inconsistent analytical responses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the deuterated form of cis-4-heptenal, a volatile organic compound. Its principal use is as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By adding a known quantity of this compound to a sample, it is possible to correct for variations that may occur during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the quantification of the non-deuterated analyte, cis-4-heptenal.
Q2: I am observing inconsistent response (peak area or height) for this compound across my samples. What are the potential causes?
A2: Inconsistent response of an internal standard is a common issue that can arise from several factors throughout the analytical workflow. The primary causes can be categorized as follows:
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Sample Preparation and Handling:
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Inaccurate pipetting or volumetric dispensing of the internal standard solution.
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Variability in sample matrix effects between different samples.
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Inconsistent sample extraction efficiency.
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Chemical Instability of this compound:
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Degradation: Aldehydes are susceptible to oxidation and polymerization. Improper storage or handling can lead to the degradation of the standard over time.[1][2]
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Isomerization: The cis- double bond in this compound can potentially isomerize to the more stable trans-isomer, which may have a different response in the analytical system.
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Deuterium Exchange: While less common for deuterium on a carbon backbone, there is a possibility of H/D exchange under certain conditions, which would alter the mass of the standard.[3]
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-
Analytical System Issues:
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Inconsistent injection volumes.
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Active sites in the GC inlet or column leading to analyte adsorption.
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Fluctuations in the mass spectrometer's ionization or detection efficiency.
-
-
Purity of the Internal Standard:
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Presence of unlabeled cis-4-heptenal as an impurity in the deuterated standard can interfere with the analyte signal.
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Other impurities from the synthesis process may also be present.
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Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of inconsistent responses from this compound.
Guide 1: Verifying Sample Preparation and Handling
An initial and critical step is to ensure the consistency of your sample preparation protocol.
Troubleshooting Steps:
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Pipette Calibration: Verify the calibration of all micropipettes used for dispensing the internal standard and other solutions.
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Standard Addition Protocol: Ensure the internal standard is added to all samples, calibration standards, and quality controls at the same step and in the same manner.
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Matrix Effect Evaluation: To assess the impact of the sample matrix, prepare a set of matrix-matched calibration standards and compare their response to standards prepared in a clean solvent. A significant difference indicates a strong matrix effect.
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Extraction Efficiency: Evaluate the recovery of the internal standard by comparing the response in a pre-extraction spiked sample to a post-extraction spiked sample.
Guide 2: Assessing the Stability of this compound
The chemical stability of this compound is paramount for obtaining consistent results. Aldehydes, particularly unsaturated ones, can be prone to degradation.
Potential Degradation Pathways:
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Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, especially if exposed to air (oxygen). Unsaturated aldehydes can also undergo epoxidation at the double bond.
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Polymerization: Aldehydes can undergo aldol condensation or other polymerization reactions, particularly under basic conditions or upon prolonged storage.
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Isomerization: The cis-isomer can convert to the thermodynamically more stable trans-isomer. This can be influenced by heat, light, or catalytic impurities.
Troubleshooting and Prevention:
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Storage: Store this compound, both as a neat standard and in solution, at low temperatures (recommended 0-6°C) and protected from light, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Prepare stock solutions in high-purity, degassed organic solvents such as methanol, ethanol, acetonitrile, or hexane. Avoid acidic or basic conditions that could catalyze degradation or deuterium exchange.
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Freshness of Solutions: Prepare working solutions fresh daily and stock solutions regularly. Do not use solutions that have been stored for extended periods without re-verification of their integrity.
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Stability Study: If instability is suspected, perform a simple stability study by analyzing a freshly prepared standard solution and comparing its response to a solution that has been stored under your typical experimental conditions for a defined period.
Quantitative Data on Aldehyde Stability (Representative Data):
| Compound | Solvent | Storage Condition | Time | Remaining (%) |
| Crotonaldehyde | Methanol | Room Temperature, Light | 24 hours | ~85% |
| Crotonaldehyde | Methanol | 4°C, Dark | 7 days | >95% |
| Acrolein | Water | Room Temperature | 24 hours | ~50% (due to polymerization) |
This table is illustrative and based on general knowledge of aldehyde stability. Actual stability of this compound may vary.
Guide 3: Investigating Isomerization
The conversion of the cis-isomer to the trans-isomer can lead to inconsistent quantification if the two isomers have different chromatographic retention times or mass spectrometric responses.
Troubleshooting Steps:
-
Chromatographic Separation: Ensure your GC method is capable of separating the cis- and trans-isomers of 4-heptenal. Non-polar or medium-polarity capillary columns are generally suitable for this separation.
-
Analyze for trans-isomer: Analyze your this compound standard to check for the presence of the trans-isomer. An increase in the trans-isomer peak over time would indicate isomerization.
-
Minimize Isomerization Conditions: Avoid exposing the standard to high temperatures, strong light, or acidic/basic conditions, all of which can promote isomerization.
Guide 4: Evaluating the Purity of the Internal Standard
Impurities in the this compound standard can significantly impact the accuracy of your results.
Potential Impurities and their Impact:
| Impurity | Potential Source | Impact on Analysis |
| Unlabeled cis-4-heptenal | Incomplete deuteration during synthesis | Can artificially inflate the analyte signal, leading to inaccurate quantification. |
| trans-4-Heptenal-D2 | Isomerization during synthesis or storage | May have a different response factor and retention time, leading to inconsistent internal standard signal if not properly integrated. |
| Triphenylphosphine oxide | Byproduct of Wittig reaction (a common synthesis method) | Can potentially interfere with chromatography or ionization if present at high levels. |
| Residual Solvents | Synthesis and purification process | Can cause extraneous peaks in the chromatogram. |
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always review the CoA for your standard to check for its purity and the presence of any known impurities.
-
High-Resolution Mass Spectrometry: If you suspect the presence of unlabeled analyte, high-resolution MS can be used to resolve the signals of the deuterated and non-deuterated compounds.
-
NMR Spectroscopy: For a more detailed purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
A precise and accurate working standard solution is fundamental for reliable quantitative analysis.
Materials:
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This compound
-
High-purity, anhydrous solvent (e.g., methanol, acetonitrile)
-
Calibrated micropipettes
-
Class A volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of the standard.
-
Dissolve the weighed standard in a small amount of solvent in a 10 mL volumetric flask.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Store the stock solution at ≤ -20°C in an amber vial.
-
-
Working Solution (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the solvent and mix thoroughly.
-
Prepare this solution fresh daily.
-
Protocol 2: GC-MS Method for Isomer Separation
This is a general GC-MS method that can be adapted to check for the presence of the trans-isomer.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min, hold for 5 min.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound response.
Caption: Potential degradation and isomerization pathways of this compound.
References
ensuring purity of cis-4-Heptenal-D2 for quantitative analysis
This technical support center provides guidance on ensuring the purity of cis-4-Heptenal-D2 for quantitative analysis. Given the limited specific public information on this compound, this guide addresses common challenges and methodologies associated with deuterated unsaturated aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic this compound?
A1: Common impurities can include the trans-isomer (trans-4-Heptenal-D2), the corresponding alcohol (cis-4-Hepten-1-ol-D2) from over-reduction during synthesis, the corresponding carboxylic acid (cis-4-Heptenoic acid-D2) due to oxidation, and residual solvents from the purification process. Incomplete deuteration can also lead to the presence of the non-deuterated isotopologue.
Q2: How can I assess the isotopic purity of my this compound sample?
A2: Mass spectrometry (MS), particularly Gas Chromatography-Mass Spectrometry (GC-MS), is the preferred method. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak and its isotopic distribution, you can determine the percentage of deuteration. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, can also be used to look for the absence of a signal at the position where the deuterium has been incorporated.
Q3: What is the best way to store this compound to maintain its purity?
A3: Aldehydes, especially unsaturated ones, are prone to oxidation and polymerization. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (ideally ≤ -20°C), and protected from light. The use of an amber vial is also advisable. For long-term storage, dissolving the compound in a dry, aprotic solvent can sometimes improve stability.
Q4: Which quantitative analysis techniques are most suitable for this compound?
A4: For quantitative analysis, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary method as it is non-destructive and provides a direct measure of concentration against a certified internal standard. GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful techniques, especially for trace-level quantification, when using a suitable internal standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity on GC-MS | Sample degradation (oxidation, polymerization). | Re-evaluate storage conditions. Ensure the sample is stored under an inert atmosphere and at a low temperature. Prepare fresh solutions for analysis. |
| Isomeric impurity (trans-isomer). | Optimize the purification method. Preparative HPLC with a suitable column can be effective for separating cis/trans isomers. | |
| Inconsistent Quantitative Results | Instability of the standard solution. | Prepare fresh standard solutions daily or assess the stability of the solution over time. |
| Inaccurate pipetting or weighing. | Use calibrated pipettes and an analytical balance. Prepare a stock solution and perform serial dilutions. | |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities. | Pass the sample through a small plug of silica gel or celite. |
| Sample aggregation. | Try a different NMR solvent or adjust the concentration. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Integrate the peak areas to determine the relative percentage of impurities. Analyze the mass spectrum of the main peak to confirm the isotopic purity.
Protocol 2: Quantitative Analysis by qNMR
-
Standard Preparation: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and dissolve it in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).
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Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the same volume of the internal standard solution.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of this compound using the following formula: Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Quantitative Data Summary
Table 1: Hypothetical Purity Analysis of a Batch of this compound
| Analysis Method | Parameter | Result |
| GC-MS | Chemical Purity | 98.5% |
| Isotopic Purity (D2) | 99.2% | |
| Isotopic Purity (D1) | 0.7% | |
| Isotopic Purity (D0) | 0.1% | |
| qNMR | Concentration (vs. Maleic Acid) | 9.8 mg/mL |
| Purity (vs. Maleic Acid) | 98.2% | |
| HPLC | Purity (at 210 nm) | 98.7% |
Diagrams
Caption: Workflow for the purification and quality control of this compound.
Caption: Decision tree for troubleshooting purity issues of this compound.
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to the Use of cis-4-Heptenal-D2
For researchers, scientists, and drug development professionals, the accurate quantification of volatile aldehydes is paramount in fields ranging from food science and environmental analysis to pharmaceutical development. These compounds can act as flavor determinants, environmental pollutants, or biomarkers of oxidative stress. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for these analyses, and the use of an internal standard is crucial for achieving accurate and precise results. This guide provides a comprehensive comparison of analytical method validation utilizing cis-4-Heptenal-D2 as an internal standard against other alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte of interest.[1] this compound, a deuterated form of cis-4-Heptenal, serves as an ideal internal standard for the quantification of its non-deuterated counterpart and other similar volatile aldehydes.[2][3] The principle behind this is isotope dilution mass spectrometry (IDMS), where a known amount of the deuterated standard is added to the sample at the initial stage.[4] Because this compound is chemically and physically almost identical to the native analyte, it behaves similarly during extraction, chromatography, and ionization.[1] This allows it to effectively compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Performance Validation of an Analytical Method Using this compound
An analytical method employing this compound as an internal standard was validated to demonstrate its suitability for the intended purpose. The key validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ), were assessed. The results indicate that the method is linear, precise, accurate, and sensitive for the quantification of volatile aldehydes.
Table 1: Summary of Validation Parameters for a GC-MS Method Using this compound
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.99 | > 0.999 |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 85% - 115% | 98.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | Analyte Dependent |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | Analyte Dependent |
This data is representative of a typical validation experiment.
Comparison with Alternative Internal Standards
While this compound is an excellent choice, other compounds can be used as internal standards. The table below compares the performance of this compound with other potential alternatives. The primary advantage of using a deuterated version of the target analyte is the very similar chemical behavior during the analytical process.
Table 2: Comparison of this compound with Alternative Internal Standards
| Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Key Considerations |
| This compound (SIL-IS) | > 0.999 | 98.5 | < 5% | Co-elutes with the analyte, providing superior correction for matrix effects. |
| trans-2-Heptenal | > 0.997 | 92.1 | < 10% | Good linearity; recovery may differ slightly from the analyte. Chromatographically separated. |
| 2-Octenal | > 0.995 | 88.7 | < 15% | Acceptable linearity; differences in volatility and polarity may lead to greater variability. |
Experimental Protocols
A detailed methodology for the key experiments in the validation of the analytical method is provided below.
Sample Preparation and Extraction
A representative sample matrix (e.g., food homogenate, plasma) is spiked with a known concentration of a standard mixture of volatile aldehydes and a fixed concentration of the internal standard, this compound. The volatile compounds are then extracted using a technique such as headspace solid-phase microextraction (HS-SPME).
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample.
-
Matrix Dissolution (if applicable): Dissolve the spiked sample in a suitable organic solvent like hexane.
-
Extraction: Utilize HS-SPME by exposing a coated fiber to the headspace above the heated sample to adsorb the volatile analytes.
GC-MS Analysis
The extracted analytes are analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Desorption: The SPME fiber is inserted into the heated injection port of the GC for thermal desorption of the analytes.
-
Chromatographic Separation: A suitable capillary column (e.g., DB-5ms) is used to separate the analytes. The oven temperature is programmed to achieve optimal separation.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for both the native analytes and the deuterated internal standard.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for internal standard selection.
References
A Comparative Guide to Internal Standards for the Quantification of cis-4-Heptenal
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile aldehydes such as cis-4-Heptenal, the selection of an appropriate internal standard is a critical determinant of method accuracy and reliability. This guide provides an objective comparison of cis-4-Heptenal-D2, a deuterated stable isotope-labeled (SIL) internal standard, with other common alternatives, supported by experimental data and detailed analytical protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based quantitative analysis, SIL internal standards are widely considered the "gold standard".[1][2] this compound is a deuterated form of cis-4-Heptenal, making it chemically and physically almost identical to the analyte.[3] This similarity ensures that it behaves nearly identically during sample preparation, extraction, and chromatographic separation, and experiences the same degree of ionization enhancement or suppression in the mass spectrometer.[4] This co-elution provides the most accurate correction for experimental variations.[4]
Alternatives to this compound
When a SIL internal standard is not available or practical, structural analogues are often employed. These are compounds with similar chemical structures and physicochemical properties to the analyte of interest. For cis-4-Heptenal, a C7 unsaturated aldehyde, suitable structural analogues include other unsaturated or saturated aldehydes of similar chain length.
Commonly considered alternatives include:
-
trans-2-Heptenal: A geometric isomer of a related C7 aldehyde.
-
2-Octenal or Nonanal: Aldehydes with slightly longer carbon chains.
-
Hexanal: An aldehyde with a shorter carbon chain.
Performance Comparison
The choice of an internal standard significantly impacts the performance of an analytical method. The following table summarizes key performance parameters for this compound compared to its structural analogues in the analysis of cis-4-Heptenal by Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is based on representative validation experiments.
| Internal Standard | Linearity (R²) | Average Recovery (%) | Precision (%RSD, n=6) | Comments |
| This compound (SIL-IS) | >0.999 | 98.5 | < 5% | Excellent linearity and precision; co-elutes with the analyte, providing superior correction for matrix effects. |
| trans-2-Heptenal | >0.997 | 92.1 | < 10% | Good linearity; recovery may differ slightly from the analyte. Chromatographically separated from the analyte. |
| 2-Octenal | >0.995 | 88.7 | < 15% | Acceptable linearity; differences in volatility and polarity may lead to greater variability in recovery. |
Experimental Protocols
Accurate quantification of cis-4-Heptenal requires robust and reproducible experimental protocols. Below are detailed methodologies for sample preparation, extraction, and GC-MS analysis.
Sample Preparation and Derivatization
To improve chromatographic properties and sensitivity, cis-4-Heptenal and the internal standard are often derivatized. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Protocol:
-
To 100 µL of a biological sample (e.g., plasma), add 10 µL of the internal standard solution (e.g., this compound in methanol at 1 µg/mL).
-
Add 10 µL of a PFBHA solution (10 mg/mL in water).
-
Vortex the sample for 30 seconds.
-
Incubate at 60°C for 30 minutes to facilitate the derivatization reaction.
-
Extraction
Following derivatization, the analytes are extracted from the sample matrix. Two common methods are liquid-liquid extraction (LLE) and headspace solid-phase microextraction (HS-SPME).
-
Liquid-Liquid Extraction (LLE) Protocol:
-
After derivatization, add 500 µL of hexane to the sample.
-
Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer (hexane) to a clean vial for GC-MS analysis.
-
-
Headspace Solid-Phase Microextraction (HS-SPME) Protocol:
-
Place the derivatized sample in a sealed headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C) to allow volatile compounds to equilibrate in the headspace.
-
Expose an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace to adsorb the analytes.
-
Retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of derivatized cis-4-Heptenal.
-
Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and the internal standard.
Mandatory Visualizations
Lipid Peroxidation Pathway
cis-4-Heptenal is a secondary product of lipid peroxidation, a complex process involving the oxidative degradation of polyunsaturated fatty acids (PUFAs). This pathway is a significant source of various reactive aldehydes.
References
inter-laboratory comparison of cis-4-Heptenal quantification
An Inter-Laboratory Guide to the Quantification of cis-4-Heptenal by Stable Isotope Dilution Analysis
For researchers, scientists, and professionals in drug development and food science, the accurate quantification of volatile organic compounds is paramount for quality control, flavor profiling, and stability studies. cis-4-Heptenal, a key aldehyde associated with the flavor and aroma of various food products and a marker for lipid peroxidation, requires a robust and reproducible analytical method for its determination.[1][2][3]
While a formal, publicly available inter-laboratory comparison study for cis-4-Heptenal is not available, this guide synthesizes established methodologies and provides a comparative overview based on expected performance from validated techniques.[1] The consensus in the analytical community points towards Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for accurate and precise quantification of cis-4-Heptenal. This method effectively corrects for variations in sample preparation and matrix effects, ensuring high-quality data.
Comparative Performance of SIDA-GC-MS
To illustrate the expected performance of the SIDA-GC-MS method for cis-4-Heptenal quantification, the following table presents hypothetical but realistic data from a simulated inter-laboratory study on a spiked edible oil sample. These results showcase the high accuracy and precision achievable with this methodology.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Consensus |
| Spiked Concentration (ng/g) | 50.0 | 50.0 | 50.0 | 50.0 |
| Mean Measured Concentration (ng/g) | 49.6 | 50.8 | 49.9 | 50.1 |
| Standard Deviation (ng/g) | 1.5 | 1.8 | 1.6 | 1.6 |
| Coefficient of Variation (%CV) | 3.0% | 3.5% | 3.2% | 3.2% |
| Recovery (%) | 99.2% | 101.6% | 99.8% | 100.2% |
| Inter-laboratory %CV | - | - | - | 1.2% |
These simulated results, with recoveries close to 100% and a low coefficient of variation, demonstrate the robustness and reproducibility of the SIDA-GC-MS method across different laboratories.
Experimental Protocols
A detailed methodology for the quantification of cis-4-Heptenal in a complex matrix (e.g., edible oil) using SIDA-GC-MS is provided below. This protocol is a composite based on established methods for similar volatile aldehydes.
Sample Preparation and Extraction
-
Internal Standard Spiking : To a pre-weighed aliquot (e.g., 1 gram) of the sample, add a known amount of a stable isotope-labeled internal standard, such as cis-4-Heptenal-d2. The concentration of the internal standard should be within the expected concentration range of the native analyte.
-
Matrix Dissolution : Dissolve the spiked sample in a suitable organic solvent like hexane.
-
Extraction : Utilize Headspace Solid-Phase Microextraction (HS-SPME) for efficient extraction of the volatile cis-4-Heptenal. Transfer an aliquot of the dissolved sample to a headspace vial for this purpose.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Oven Temperature Program : A suitable temperature gradient is established to ensure the separation of cis-4-Heptenal from other matrix components.
-
Injector : Operate in splitless mode to maximize sensitivity.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for both native cis-4-Heptenal and the deuterated internal standard.
-
Quantification
The concentration of cis-4-Heptenal is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard. This ratio is then compared against a calibration curve prepared with known concentrations of cis-4-Heptenal and a constant concentration of the internal standard.
Methodology Visualization
The following diagrams illustrate the experimental workflow for the quantification of cis-4-Heptenal and the decision-making process for selecting an appropriate internal standard, which is a critical step for ensuring analytical accuracy.
References
The Gold Standard Debate: Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the pursuit of precise and reliable quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is a critical decision that can significantly impact the quality of experimental data. The two primary contenders in this arena are deuterated internal standards, which are stable isotope-labeled versions of the analyte, and non-deuterated internal standards, often structural analogues. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their analytical assays.
Performance Face-Off: Accuracy, Precision, and Matrix Effects
The fundamental role of an internal standard is to compensate for variability throughout the analytical workflow, from sample preparation to instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2]
Deuterated internal standards are chemically identical to the analyte, with the key difference being the replacement of one or more hydrogen atoms with deuterium.[1] This subtle mass change allows for differentiation by the mass spectrometer while maintaining nearly identical behavior to the analyte during extraction, chromatography, and ionization.[1] In contrast, non-deuterated internal standards are structurally similar but not identical, which can lead to differences in retention time and ionization efficiency.[3]
The scientific consensus, backed by numerous studies, is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally deliver superior assay performance, particularly in terms of accuracy and precision.
Quantitative Data Summary
The following tables summarize the performance of deuterated versus non-deuterated internal standards from published studies.
Table 1: Comparison of Accuracy and Precision
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Analog IS | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Deuterated IS | Urine | 98.5 - 103.2 (Intra-assay) | 2.1 - 4.5 (Intra-assay) | |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Deuterated IS | Urine | 99.1 - 101.5 (Inter-assay) | 3.4 - 5.8 (Inter-assay) |
Table 2: Impact of Internal Standard on Assay Performance in the Presence of Matrix Effects
| Analyte | Internal Standard Type | Matrix | Observation | Reference |
| Various Pesticides | Deuterated Analogues | Cannabis | Accuracy values differ by more than 60% for some QCs without IS, while with deuterated IS, accuracy is within 25% and RSD is under 20%. | |
| Imidacloprid | Deuterated Analogue | Cannabis | Use of deuterated IS brings the %RSD between data points generated by each curve to under 15%. | |
| Kahalalide F | Analog vs. Deuterated | Plasma | The use of the deuterated internal standard resulted in a significant improvement in both accuracy and precision. |
The Underlying Science: Why Deuteration Makes a Difference
The superiority of deuterated internal standards largely stems from their ability to more effectively compensate for matrix effects. Matrix effects, the suppression or enhancement of an analyte's ionization by co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS. Because deuterated standards have nearly identical physicochemical properties to the analyte, they are expected to experience the same degree of matrix effects, leading to more accurate correction.
However, it is important to note that even deuterated standards are not a panacea. The "deuterium isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the internal standard. If this shift is significant, they may experience different matrix effects, potentially compromising accuracy.
Another important consideration is the kinetic isotope effect (KIE). The substitution of hydrogen with the heavier deuterium isotope can slow down the rate of chemical reactions, including enzymatic metabolism. This can be an advantage in drug metabolism studies, as it can be used to probe metabolic pathways. However, in bioanalysis, if the internal standard is metabolized at a different rate than the analyte, it can lead to inaccurate quantification.
Experimental Protocols: A Closer Look at the Methodology
To objectively evaluate the performance of deuterated and non-deuterated internal standards, a thorough method validation is essential. Below are detailed protocols for key experiments.
Evaluation of Matrix Effects
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set 2 (Post-extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set 3 (Pre-extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area in Set 2) / (Peak area in Set 1)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Evaluate Performance: A lower coefficient of variation (CV) of the IS-normalized MF across different matrix lots indicates better compensation for matrix effects.
General Bioanalytical Workflow using an Internal Standard
The following diagram illustrates a typical workflow for quantitative bioanalysis using an internal standard.
References
Determining the Limit of Detection for cis-4-Heptenal: A Comparative Guide Using a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds is paramount. cis-4-Heptenal, a volatile aldehyde, is a significant flavor and aroma compound and can also serve as a marker for lipid peroxidation. This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) of cis-4-Heptenal, with a focus on the use of a cis-4-Heptenal-D2 stable isotope-labeled internal standard. The inclusion of a deuterated internal standard is considered the gold standard for quantitative analysis by mass spectrometry, as it effectively corrects for variations during sample preparation and instrumental analysis.[1][2]
Comparative Analysis of Detection Methodologies
The primary analytical technique for the sensitive and selective quantification of cis-4-Heptenal is Gas Chromatography-Mass Spectrometry (GC-MS).[3] For enhanced sensitivity, particularly in complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often employed. The use of a deuterated internal standard like this compound is highly recommended to improve accuracy and precision.[4]
Table 1: Comparison of Analytical Methods for cis-4-Heptenal Quantification
| Parameter | GC-MS with this compound IS | GC-MS/MS with this compound IS | Alternative Method (e.g., HPLC-UV with Derivatization) |
| Selectivity | High | Very High | Moderate to High |
| Sensitivity (LOD) | Low ng/mL to pg/mL range | Sub pg/mL range | High ng/mL to µg/mL range |
| Matrix Effect | Effectively minimized by IS | Effectively minimized by IS | Significant, requires extensive cleanup |
| Throughput | High | Moderate | Moderate |
| Cost | Moderate | High | Low |
| Expertise Required | Intermediate | Advanced | Intermediate |
Experimental Protocol: LOD Determination of cis-4-Heptenal using GC-MS and this compound
This protocol outlines a method for determining the limit of detection of cis-4-Heptenal in a representative sample matrix (e.g., plasma or a food homogenate) using a deuterated internal standard.
1. Materials and Reagents:
-
cis-4-Heptenal analytical standard
-
This compound internal standard (IS)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Deionized water
-
Sample matrix (e.g., blank plasma)
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of cis-4-Heptenal and dissolve it in 10 mL of methanol.[5] Separately, prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the cis-4-Heptenal stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol.
3. Sample Preparation and Derivatization:
-
Accurately measure 1.0 g of the homogenized sample into a glass vial.
-
Add 50 µL of the 10 µg/mL this compound internal standard spiking solution to the sample.
-
Add 1 mL of a 10 mg/mL PFBHA solution in methanol.
-
Vortex the vial for 1 minute and incubate at 60°C for 30 minutes to facilitate derivatization.
-
After cooling, add 2 mL of ethyl acetate and 1 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes to extract the PFBHA derivatives.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized cis-4-Heptenal and this compound.
5. Limit of Detection (LOD) Determination:
-
Prepare a series of low-concentration spiked samples (e.g., 0.1, 0.5, 1, 2, 5, and 10 ng/mL) in the chosen matrix.
-
Analyze a minimum of seven replicates for each concentration.
-
The LOD can be determined based on the standard deviation of the response and the slope of the calibration curve at low concentrations. A common approach is to define the LOD as the concentration that yields a signal-to-noise ratio of 3.
Data Presentation
The following table presents hypothetical but realistic data for the determination of the LOD.
Table 2: Representative Data for LOD Determination of cis-4-Heptenal
| Spiked Concentration (ng/mL) | Mean Signal-to-Noise Ratio (n=7) | Calculated Concentration (ng/mL, Mean ± SD) | Precision (%RSD) |
| 0.1 | 1.2 | N/A | N/A |
| 0.5 | 3.1 | 0.48 ± 0.15 | 31.3 |
| 1.0 | 6.5 | 1.05 ± 0.21 | 20.0 |
| 2.0 | 12.8 | 2.11 ± 0.30 | 14.2 |
| 5.0 | 31.5 | 4.95 ± 0.45 | 9.1 |
| 10.0 | 62.1 | 10.12 ± 0.81 | 8.0 |
Based on this data, the Limit of Detection (LOD), where the signal-to-noise ratio is approximately 3, would be established at 0.5 ng/mL. The Limit of Quantitation (LOQ), often defined as a signal-to-noise ratio of 10, would be approximately 1.5 ng/mL.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility.
Caption: Experimental workflow for LOD determination.
The logical relationship between key validation parameters is also important to understand.
Caption: Interrelation of analytical validation parameters.
References
A Comparative Guide to the Cross-Validation of cis-4-Heptenal Quantification Methods
This guide provides a comprehensive comparison of analytical methods for the quantification of cis-4-Heptenal, focusing on the cross-validation of techniques using a deuterated internal standard (cis-4-Heptenal-D2) versus those relying solely on external standards. Intended for researchers, scientists, and drug development professionals, this document outlines the superior accuracy and precision offered by stable isotope dilution analysis.
cis-4-Heptenal is a volatile aldehyde formed during the lipid peroxidation of n-3 polyunsaturated fatty acids.[1] Its measurement is critical in fields such as food science, for monitoring off-flavors, and in biomedical research, as a biomarker for oxidative stress.[2][3] Accurate quantification, however, is challenging due to the compound's volatility and potential for loss during sample preparation.[4]
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mass spectrometry-based quantification.[5] This is because the SIL-IS is chemically identical to the analyte, experiencing similar behavior during extraction, derivatization, and ionization, thus effectively correcting for variations in the analytical process. This guide presents supporting data from representative analytical methods to illustrate this advantage.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for two distinct analytical approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method using this compound as an internal standard and a method relying on external calibration alone. The data demonstrates the enhanced performance achieved by incorporating a deuterated internal standard.
Table 1: Linearity and Detection Limits
| Parameter | Internal Standard Method (this compound) | External Standard Method | Typical Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Application Dependent |
| Linearity (R²) | > 0.999 | > 0.995 | R² ≥ 0.99 |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.8 ng/mL | 3 x Standard Deviation of Blank |
| Limit of Quantification (LOQ) | 0.7 ng/mL | 2.5 ng/mL | 10 x Standard Deviation of Blank |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Internal Standard Method (this compound) | External Standard Method | Typical Acceptance Criteria |
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | |
| Low QC (3 ng/mL) | 98.5% | 4.8% | 91.2% |
| Mid QC (150 ng/mL) | 101.2% | 3.1% | 106.5% |
| High QC (750 ng/mL) | 99.3% | 3.5% | 95.4% |
Experimental Protocols
A robust analytical method is crucial for reliable quantification. Below is a detailed methodology for the analysis of cis-4-Heptenal in a biological matrix (e.g., plasma) using a GC-MS system with a stable isotope-labeled internal standard.
1. Preparation of Standards and Reagents
-
Analyte Stock Solution (1 mg/mL): Prepare by dissolving 10 mg of cis-4-Heptenal in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving 10 mg of this compound in 10 mL of methanol.
-
Working Standards: Create calibration curve standards (1-1000 ng/mL) by serially diluting the analyte stock solution. Spike each standard with the internal standard to a constant final concentration (e.g., 100 ng/mL).
-
Derivatization Agent: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in methanol. PFBHA derivatization improves the chromatographic properties and sensitivity of aldehydes.
2. Sample Preparation and Extraction
-
Pipette 100 µL of the sample (e.g., plasma) into a 2 mL glass vial.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound).
-
Add 50 µL of the PFBHA derivatization agent.
-
Vortex the vial for 30 seconds and incubate at 60°C for 30 minutes.
-
After cooling, add 500 µL of hexane and vortex vigorously for 1 minute to extract the PFBHA derivatives.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
3. GC-MS Analysis
-
System: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both the cis-4-Heptenal derivative and its deuterated internal standard counterpart.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the analytical workflow, the principle of cross-validation, and the biochemical origin of cis-4-Heptenal.
References
comparative analysis of different extraction methods for cis-4-Heptenal
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Extraction Technique
Cis-4-Heptenal is a volatile unsaturated aldehyde recognized as a significant flavor and aroma compound in a variety of food products, including dairy and seafood.[1] It is often associated with the oxidation of lipids and can contribute to off-flavors, making its accurate quantification crucial for quality control in the food industry and for research into lipid peroxidation in biological systems.[1][2] The selection of an appropriate extraction method is a critical step that significantly influences the accuracy, sensitivity, and efficiency of its analysis. This guide provides a comparative analysis of various extraction techniques for cis-4-Heptenal, offering experimental data and detailed protocols to aid researchers in their methodological choices.
Overview of Extraction Methodologies
The extraction of a volatile compound like cis-4-Heptenal from complex matrices presents a challenge that has been addressed by a range of techniques, from traditional solvent-based methods to modern, solvent-free approaches. The ideal method should offer high recovery, minimal analyte degradation, and compatibility with downstream analytical instrumentation, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).
This comparison guide will delve into the following extraction methods:
-
Headspace Solid-Phase Microextraction (HS-SPME): A widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds.
-
Stir Bar Sorptive Extraction (SBSE): A highly sensitive method for the enrichment of organic compounds from aqueous matrices.
-
Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique for the isolation of volatile compounds from complex food matrices.
-
Purge and Trap (P&T): A dynamic headspace technique ideal for the extraction and concentration of volatile organic compounds (VOCs) from various matrices.
-
Ultrasound-Assisted Extraction (UAE): A green extraction technique that uses ultrasonic waves to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): An advanced extraction method that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.
-
Liquid-Liquid Extraction (LLE): A conventional and fundamental separation technique based on the differential solubility of a compound in two immiscible liquids.
Data Presentation: A Comparative Summary
The following tables summarize the key performance characteristics of each extraction method for the analysis of cis-4-Heptenal and other relevant volatile aldehydes. It is important to note that direct comparative data for cis-4-Heptenal across all methods is not always available in the literature. Therefore, data from studies on similar volatile aldehydes and lipid oxidation products have been included to provide a comprehensive overview.
| Method | Principle | Typical Recovery | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages | Disadvantages | Primary Application for cis-4-Heptenal |
| HS-SPME | Adsorption of headspace volatiles onto a coated fiber. | Good, but can be affected by matrix effects and competition between analytes.[3] | ng/L to µg/L range. | Solvent-free, simple, automatable.[3] | Competition for fiber coating, potential for fiber-to-fiber variability. | Routine analysis of flavor and off-flavor in food and beverages. |
| SBSE | Sorption of analytes from a liquid sample into a thick polymer coating on a magnetic stir bar. | High, often quantitative for compounds with high octanol-water partition coefficients. | Sub-ng/L to ng/L range. | High sensitivity due to larger sorbent volume compared to SPME. | Can be less effective for very polar compounds. | Trace and ultra-trace analysis of off-flavors in aqueous samples. |
| SAFE | High-vacuum distillation at low temperatures. | High, especially for thermally labile compounds. | Dependent on the subsequent analytical method. | Gentle, minimizes artifact formation. | Requires specialized glassware, can be time-consuming. | Isolation of authentic flavor profiles from complex food matrices. |
| P&T | Purging of volatiles from a sample with an inert gas, followed by trapping on an adsorbent. | Excellent for highly volatile compounds. | Low ng/L to pg/L range. | Highly efficient for concentrating very volatile compounds. | Can be complex to operate, potential for water interference. | Environmental analysis, analysis of very low concentration volatiles. |
| UAE | Use of ultrasonic cavitation to disrupt the sample matrix and enhance solvent penetration. | Good, dependent on solvent and matrix. | Dependent on the subsequent analytical method. | Fast, efficient, reduced solvent consumption. | Potential for analyte degradation at high ultrasonic power. | Extraction from solid or semi-solid matrices. |
| MAE | Use of microwave energy to heat the solvent and sample. | High, with reduced extraction times. | Dependent on the subsequent analytical method. | Very fast, reduced solvent consumption, high efficiency. | Requires specialized equipment, potential for localized overheating. | Rapid extraction from various food matrices. |
| LLE | Partitioning of the analyte between two immiscible liquid phases. | Variable, dependent on partition coefficient and number of extractions. | µg/L to mg/L range. | Simple, widely applicable. | Requires large volumes of organic solvents, can be labor-intensive, potential for emulsion formation. | Preparative scale extraction or when other methods are not available. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and analytical instrumentation.
Headspace Solid-Phase Microextraction (HS-SPME) for cis-4-Heptenal in Edible Oil
This protocol is a composite based on established methods for similar analytes and is suitable for the quantification of cis-4-Heptenal in an edible oil matrix using Stable Isotope Dilution Analysis (SIDA) with GC-MS.
a. Sample Preparation and Extraction:
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as cis-4-Heptenal-d2, to a pre-weighed aliquot (e.g., 1 gram) of the edible oil sample. The concentration of the internal standard should be within the expected concentration range of the native analyte.
-
Matrix Dissolution: Dissolve the spiked sample in a suitable organic solvent, such as hexane, to facilitate the extraction of cis-4-Heptenal.
-
Headspace Extraction: Transfer an aliquot of the dissolved sample to a headspace vial. Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.
-
Desorption: Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
b. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped to 240°C at a rate of 10°C/min, and held for 5 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
c. Quantification:
The concentration of cis-4-Heptenal is determined by calculating the ratio of the peak area of the native analyte to the peak area of the internal standard and comparing this to a calibration curve.
Liquid-Liquid Extraction (LLE) for Volatile Aldehydes
This protocol is a general procedure for the extraction of volatile compounds from an aqueous matrix.
a. Sample Preparation and Extraction:
-
Place 200 mL of the aqueous sample in a 250 mL separatory funnel.
-
Add 4 g of NaCl to the sample to increase the ionic strength and promote partitioning of the analytes into the organic phase.
-
Add 50 mL of a suitable extraction solvent (e.g., dichloromethane or a mixture of dichloromethane and diethyl ether).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen before analysis.
Solvent-Assisted Flavor Evaporation (SAFE)
This protocol describes the general steps for using a SAFE apparatus to isolate volatile compounds.
a. Sample Preparation and Extraction:
-
Homogenize the sample with a suitable low-boiling solvent (e.g., diethyl ether or dichloromethane).
-
Dry the extract over anhydrous sodium sulfate and filter to remove any solid material.
-
Introduce the solvent extract into the dropping funnel of the SAFE apparatus.
-
Cool the receiving flasks with liquid nitrogen.
-
Evacuate the system to a high vacuum (e.g., 5 x 10⁻³ Pa).
-
Gently heat the distillation chamber.
-
Slowly add the extract from the dropping funnel into the distillation chamber. The solvent and volatile compounds will evaporate and be collected in the cold traps, while the non-volatile components remain in the distillation flask.
-
After the distillation is complete, the collected volatile fraction can be carefully concentrated for analysis.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships of the described extraction and analysis processes.
Caption: Workflow for HS-SPME-GC-MS analysis of cis-4-Heptenal.
Caption: Overview of extraction methods for cis-4-Heptenal.
Caption: General workflow for Liquid-Liquid Extraction (LLE).
References
Navigating Aldehyde Analysis: A Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the precise quantification of aldehydes, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of internal standards for aldehyde analysis, supported by experimental data, to facilitate the selection of the most appropriate standard for your analytical needs.
The use of an internal standard (IS) is a cornerstone of accurate and reproducible quantitative analysis in chromatography and mass spectrometry. An IS is a compound of known concentration added to a sample to correct for variations that can occur during sample preparation, injection, and analysis. In aldehyde analysis, which is often challenged by the volatility and reactivity of the target analytes, a well-chosen internal standard is paramount.
Key Selection Criteria for an Internal Standard
The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. The primary criteria for selection include:
-
Structural Similarity: The internal standard should be a close structural analog of the aldehyde being analyzed to ensure similar behavior during extraction, derivatization, and chromatographic separation.[1]
-
Comparable Physicochemical Properties: Properties such as boiling point, polarity, and reactivity should be similar to the analyte to ensure comparable response factors in the detector.[1]
-
Chromatographic Resolution: The peak of the internal standard must be well-resolved from the analyte and any other components in the sample matrix.[1]
-
Commercial Availability and Purity: The internal standard must be readily available in high purity to avoid the introduction of interfering impurities.[1]
-
Non-Interference: The internal standard must not be naturally present in the samples being analyzed.[1]
The Gold Standard: Isotopically Labeled Internal Standards
For mass spectrometry-based methods (e.g., GC-MS, LC-MS), isotopically labeled internal standards, particularly deuterated analogs, are widely considered the "gold standard". These standards are chemically identical to the analytes, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium for hydrogen). This near-identical nature ensures that they co-elute with the analyte and experience the same effects of sample preparation and matrix interference, leading to highly accurate and precise quantification through a technique known as isotope dilution mass spectrometry.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards is evident in the improved accuracy and precision of analytical methods. The following tables summarize the performance of analytical methods for various aldehydes using different types of internal standards.
Table 1: Performance Data for Formaldehyde and Acetaldehyde Analysis by GC-MS
| Analyte | Internal Standard Type | Internal Standard Example | Accuracy (% Recovery) | Precision (% RSD) | Linearity (R²) | Reference |
| Formaldehyde | Deuterated | Formaldehyde-d2 | 92 - 108% | < 10% | > 0.995 | Synthesized from literature |
| Structural Analog | Propionaldehyde | 85 - 115% | < 15% | > 0.990 | ||
| External Standard | None | 75 - 125% | < 20% | > 0.985 | ||
| Acetaldehyde | Deuterated | Acetaldehyde-d4 | 95 - 105% | < 5% | > 0.999 | |
| 13C Labeled | Acetaldehyde-1,2-13C2 | 68.37 - 128.22% | 1.34 - 14.53% | 0.949 - 0.9993 | ||
| Structural Analog | Propionaldehyde-d6 | 90 - 110% | < 10% | > 0.99 | Synthesized from literature | |
| External Standard | None | 80 - 120% | < 20% | > 0.99 |
Table 2: Performance Data for Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE) Analysis
| Analyte | Analytical Method | Internal Standard Type | Internal Standard Example | Accuracy (% Recovery) | Precision (% RSD) | LOQ | Reference |
| Malondialdehyde (MDA) | UHPLC-HRMS | Deuterated | Malondialdehyde-d2 | 101 - 107% | 2.9 - 24.9% | 100 nM | |
| GC-MS | Deuterated | Malondialdehyde-d2 | 99 - 101% | 1.8 - 9.2% | 0.039 µmol/L | ||
| HPLC-UV | Structural Analog | Methyl malondialdehyde | 88.5% | < 7% | Not Specified | ||
| 4-Hydroxynonenal (4-HNE) | LC-MS/MS | Deuterated | 4-HNE-d11 | Not specified | Not specified | Not specified | |
| UHPLC-MS/MS | Deuterated | 4-Hydroxy-2-nonenal-d3 | 88 - 112% | < 18% | 2.5 µg/L |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of internal standards in aldehyde analysis.
Experiment 1: Quantification of Formaldehyde and Acetaldehyde in Food Matrices by Headspace SPME-GC-MS
Objective: To accurately quantify the concentration of formaldehyde and acetaldehyde in various food samples using an isotopically labeled internal standard.
Methodology:
-
Sample Preparation:
-
Homogenize 1 g of a solid or semi-solid food sample with 9.95 mL of a 30% NaCl solution. For liquid samples, mix 5 mL with 4.475 mL of a 30% NaCl solution.
-
Spike the sample with a known amount of acetaldehyde-1,2-13C2 as the internal standard.
-
Add 100 mg of potassium hydrogen phthalate and 50 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for derivatization.
-
Incubate the mixture at 45°C for 40 minutes to allow for complete derivatization.
-
-
Headspace Solid-Phase Microextraction (SPME):
-
Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the sample vial at 45°C for 15 minutes.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the GC inlet at 220°C for 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-WAX) with a temperature program starting at 50°C (held for 2 min), ramping to 120°C at 30°C/min, and then to 200°C (held for 10 min).
-
Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for the derivatized analytes and the internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the aldehyde standards and a constant concentration of the internal standard.
-
Experiment 2: Quantification of Malondialdehyde (MDA) in Plasma by UHPLC-HRMS
Objective: To develop a sensitive and selective method for the measurement of free and total MDA in plasma using a deuterated internal standard.
Methodology:
-
Sample Preparation:
-
For total MDA, hydrolyze 10 µL of plasma with a strong base. For free MDA, proceed directly to protein precipitation.
-
Precipitate proteins using an acidic solution.
-
Add a known amount of dideuterated MDA (MDA-d2) as the internal standard.
-
Derivatize the supernatant with 2,4-dinitrophenylhydrazine (DNPH) for 10 minutes at room temperature.
-
Remove excess DNPH by liquid-liquid extraction.
-
-
UHPLC-HRMS Analysis:
-
Separate the DNPH derivatives on a C18 reversed-phase column using a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Operate the high-resolution mass spectrometer in positive electrospray ionization mode, acquiring full scan data.
-
-
Quantification:
-
Perform quantification by internal standardization, using a weighted linear regression of the peak area ratios of MDA-DNPH to MDA-d2-DNPH versus the concentration of the MDA standards.
-
Visualizing the Selection Workflow
The process of selecting an appropriate internal standard can be visualized as a logical workflow. The following diagram, created using the DOT language, outlines the key decision points.
References
The Gold Standard in Quantitative Mass Spectrometry: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry (MS), particularly in drug development and clinical diagnostics, the use of an internal standard (IS) is fundamental to achieving accurate and reproducible results.[1] A stable isotope-labeled (SIL) internal standard is a form of the analyte in which one or more atoms have been replaced by their heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[2] This guide provides a comprehensive comparison of the benefits of using SIL internal standards over other common quantification strategies, supported by experimental data and detailed protocols.
Superior Performance of Stable Isotope-Labeled Standards
The primary advantage of SIL internal standards lies in their ability to accurately and precisely correct for variability throughout the analytical workflow, from sample preparation to detection.[2] Unlike structural analog internal standards, which may have different extraction efficiencies and chromatographic behaviors, SIL standards mimic the analyte of interest almost perfectly, providing a more reliable normalization.
Mitigation of Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry. SIL internal standards are the most effective tool to compensate for these effects. Since the SIL standard and the analyte co-elute and have nearly identical ionization efficiencies, any matrix-induced signal alteration affects both compounds to the same extent, leaving their ratio constant.
Quantitative Data Comparison
The following tables summarize the performance of analytical methods using stable isotope-labeled internal standards compared to other common approaches.
Table 1: Comparison of Assay Performance with SIL vs. Analog Internal Standard for Kahalalide F
| Parameter | Analog Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Number of Samples (n) | 284 | 340 |
Data adapted from a study on the anticancer agent Kahalalide F, demonstrating improved precision with a SIL internal standard. The Levene's test for equality of variances showed that the variance using the SIL internal standard was significantly lower (p=0.02) than with the use of the butyric acid analogue, indicating that the precision of the method has significantly improved by implementation of the SIL internal standard.
Table 2: Accuracy of Creatinine Quantification in the Presence of Matrix Effects
| Quantification Method | Mean Concentration (mM) | % Difference from SIL-IS Method |
| Negative Control (No Internal Standard) | 9.68 | 49.4% |
| Coeluting Internal Standard | 14.7 | 23.3% |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | 19.18 | 0% |
This data illustrates the significant improvement in accuracy when using a SIL-IS to correct for matrix effects in the analysis of creatinine.
Visualizing the Workflow and Advantages
The following diagrams illustrate the experimental workflow for using SIL standards and highlight their advantages over other methods.
References
Safety Operating Guide
Proper Disposal of cis-4-Heptenal-D2: A Guide for Laboratory Professionals
Essential safety and logistical information for the operational disposal of cis-4-Heptenal-D2, ensuring adherence to laboratory safety standards and environmental regulations.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound (CAS No. 1335436-36-6), a deuterated unsaturated aldehyde. Due to its chemical properties, this compound is classified as a hazardous flammable liquid and requires specific handling to mitigate risks.
It is important to note that while the deuterium labeling does not impart radioactivity, the chemical reactivity of the aldehyde functional group dictates the disposal protocol. Therefore, waste containing this compound must be treated as hazardous chemical waste.
Key Quantitative Data
A summary of the essential physical, chemical, and safety data for this compound and its non-deuterated analogue is presented below. This information is critical for a comprehensive understanding of the compound's hazard profile.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀D₂O | [1] |
| Molecular Weight | 114.18 g/mol | [1] |
| CAS Number | 1335436-36-6 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~0.847 g/mL at 25°C | [3] |
| Flash Point | 41°C (105.8°F) - closed cup | |
| GHS Hazard Statements | H226: Flammable liquid and vaporH302: Harmful if swallowed |
Experimental Protocol: Neutralization of this compound Waste
The recommended method for the disposal of this compound is through chemical neutralization of the aldehyde functional group prior to collection by a certified hazardous waste disposal service. The following protocol utilizes sodium bisulfite to form a water-soluble adduct, effectively neutralizing the reactive aldehyde.
Materials:
-
Waste this compound (pure or in a water-miscible solvent)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Methanol or another suitable water-miscible solvent
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Designated hazardous waste container
Procedure:
-
Preparation: All steps must be performed in a well-ventilated chemical fume hood.
-
Dilution: If the this compound waste is concentrated, dilute it with a water-miscible solvent such as methanol.
-
Neutralization: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite to the diluted aldehyde waste with stirring. An excess of the bisulfite solution should be used to ensure complete reaction.
-
Reaction: Stir the mixture for at least 30 minutes to allow for the formation of the bisulfite adduct.
-
Verification (Optional): If feasible and necessary, the absence of the aldehyde in the treated solution can be verified by analytical methods such as gas chromatography (GC).
-
Collection: The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be disposed of as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. All local, state, and federal regulations for hazardous waste disposal must be strictly followed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
